molecular formula C4H10ClN3 B140947 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride CAS No. 26893-39-0

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Cat. No.: B140947
CAS No.: 26893-39-0
M. Wt: 135.59 g/mol
InChI Key: GRHGTRIHFULSAY-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClN3 and its molecular weight is 135.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHGTRIHFULSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626427
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-39-0
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazinan-2-imine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine, a cyclic guanidine, is a significant structural motif in medicinal chemistry. As the hydrochloride salt, its properties are critical for formulation and development. The guanidine group's inherent basicity and hydrogen bonding capabilities make it a key pharmacophore in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as selective muscarinic M1 agonists for treating cognitive deficits associated with Alzheimer's disease.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing factors such as bioavailability, stability, and formulation.[3][4]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 26893-39-0[5]
Molecular Formula C₄H₁₀ClN₃[5]
Molecular Weight 135.59 g/mol [5]
Physical Form White to yellow powder or crystals
pKa Data available in IUPAC Digitized pKa Dataset[6]
Melting Point Not specified in search results; requires experimental determination.
Solubility Not specified in search results; requires experimental determination.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is the standard technique for melting point determination as recognized by pharmacopeias.[8]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound (fine powder)[7]

  • Glass capillary tubes (one end sealed)[9]

  • Mortar and pestle (if sample is not a fine powder)[8]

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[7] If necessary, gently crush any coarse crystals using a mortar and pestle.[8]

  • Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[9] To achieve tight packing, drop the capillary tube, closed end down, through a long glass tube onto the benchtop several times.[9][10] The final packed sample height should be 2-3 mm.[9]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[10]

    • For the accurate measurement, use a fresh sample. Heat rapidly to about 15-20°C below the estimated melting point.[9]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[9]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid is observed.[9]

    • T₂: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

G cluster_prep Sample Preparation cluster_measure Measurement start Start powder Ensure Sample is a Fine Powder start->powder load Load 2-3 mm of Sample into Capillary Tube powder->load pack Pack Sample Tightly load->pack insert Insert Capillary into Apparatus pack->insert heat_fast Rapidly Heat to ~15°C Below Expected MP insert->heat_fast heat_slow Heat Slowly (1-2°C / min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First Liquid Drop) observe->record_t1 record_t2 Record T2 (All Solid Melted) observe->record_t2 end Report Melting Range (T1 - T2) record_t1->end record_t2->end G start Prepare Aqueous Solution of Known Concentration setup Calibrate pH Meter and Set Up Titration Apparatus start->setup titrate Titrate with Standardized Base (e.g., NaOH) setup->titrate record Record pH after Each Increment of Titrant titrate->record plot Plot pH vs. Volume of Titrant record->plot analyze Identify Equivalence Point (V_eq) plot->analyze calc Determine pH at Half-Equivalence Point (V_eq / 2) analyze->calc pka pH = pKa at Half-Equivalence Point calc->pka G start Add Excess Solid to Aqueous Buffer in a Vial equilibrate Agitate at Constant Temperature (24-72h) to Reach Equilibrium start->equilibrate separate Separate Supernatant from Excess Solid (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter quantify Quantify Concentration of Dissolved Compound via HPLC/LC-MS filter->quantify result Equilibrium Solubility Determined quantify->result

References

The Core Mechanism of Action of 2-Amino-1,4,5,6-tetrahydropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While a single, universal mechanism of action for the parent compound, 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, is not established, its derivatives have been shown to exhibit distinct and potent activities through various molecular pathways. This technical guide provides an in-depth exploration of the most well-characterized mechanisms of action for derivatives of this core structure, including their roles as M1 muscarinic receptor agonists and inhibitors of the mitotic kinesin Eg5. This document is intended to be a comprehensive resource, offering detailed experimental protocols, summaries of quantitative data, and visual representations of key signaling pathways and experimental workflows.

I. M1 Muscarinic Receptor Agonism: A Potential Therapeutic Avenue for Cognitive Disorders

Certain derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor.[1][2] These compounds hold therapeutic promise for the treatment of cognitive deficits associated with conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.[2]

Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[1] Upon agonist binding, a conformational change in the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[1]

M1_Muscarinic_Agonism_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 2-Amino-1,4,5,6-tetrahydropyrimidine Derivative (Agonist) Agonist->M1R ER IP3 Receptor IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Ca Ca2+ Ca->PKC activates ER->Ca releases

M1 Muscarinic Receptor Agonist Signaling Pathway
Quantitative Data

Several amidine derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have displayed high efficacy at M1 receptors with lower activity at M2 and M3 receptors.[2] This functional selectivity is a key attribute for developing targeted therapeutics with reduced side effects.

CompoundReceptor SelectivityReference
Derivative 1bM1 > M3[2]
Derivative 1fM1 > M3, Low M2 activity[2]
Derivative 2bM1 > M3[2]
Derivative 7bM1 > M3[2]
Experimental Protocols

Phosphoinositide (PI) Metabolism Assay

This assay is used to determine the functional activity of compounds at Gq-coupled receptors like the M1 muscarinic receptor.

  • Cell Culture: A9 L cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium.

  • Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: The labeled cells are then treated with various concentrations of the test compounds (2-amino-1,4,5,6-tetrahydropyrimidine derivatives).

  • Inositol Phosphate Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

  • Quantification: The amount of [3H]inositol phosphates is quantified using scintillation counting, which reflects the activation of phospholipase C and thus the agonistic activity of the compound.

II. Inhibition of Mitotic Kinesin Eg5: A Strategy for Anticancer Therapy

Derivatives of the 1,4,5,6-tetrahydropyrimidine scaffold, such as Monastrol, have been identified as inhibitors of the mitotic kinesin Eg5.[1][3] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1]

Mechanism of Action

Eg5 functions by sliding antiparallel microtubules apart, which is a crucial step in establishing the opposing spindle poles. Inhibition of Eg5 by tetrahydropyrimidine derivatives prevents the separation of centrosomes. This leads to the formation of a monoastral spindle, an aberrant mitotic structure. The presence of this defective spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.[1]

Eg5_Inhibition_Workflow Normal_Mitosis Normal Mitosis Bipolar_Spindle Bipolar Spindle Formation Normal_Mitosis->Bipolar_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Eg5_Inhibition Eg5 Inhibition by Tetrahydropyrimidine Derivative Monoastral_Spindle Monoastral Spindle Formation Eg5_Inhibition->Monoastral_Spindle Spindle_Checkpoint Spindle Assembly Checkpoint Activation Monoastral_Spindle->Spindle_Checkpoint Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Workflow of Eg5 Inhibition by Tetrahydropyrimidine Derivatives
Experimental Protocols

Eg5 ATPase Activity Assay

This assay measures the enzymatic activity of Eg5, which is coupled to its motor function.

  • Reagents: Purified recombinant human Eg5 motor domain, microtubules, and a malachite green-based phosphate detection reagent.

  • Reaction Setup: The reaction is initiated by adding ATP to a mixture of Eg5, microtubules, and varying concentrations of the inhibitor (tetrahydropyrimidine derivative).

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for ATP hydrolysis by Eg5.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released is measured using the malachite green reagent, which forms a colored complex with phosphate.

  • Data Analysis: The percentage of inhibition of Eg5 ATPase activity is calculated for each compound concentration, and the IC50 value is determined.[1]

III. Other Potential Mechanisms of Action

The versatility of the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold has led to the exploration of its derivatives for a wide range of other biological targets. While less extensively characterized than M1 agonism and Eg5 inhibition, these represent active areas of research.

  • Antimicrobial and Antifungal Activity: Some tetrahydropyrimidine derivatives have shown promising activity against various bacterial and fungal strains.[3][4]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated anti-inflammatory and analgesic properties in preclinical models.[5]

  • Neuromuscular Blockade: The tetrahydropyrimidine core has been incorporated into molecules that act as neuromuscular blocking agents.[6]

  • Antidepressant Activity: Phenyl-substituted derivatives have been shown to inhibit the uptake of norepinephrine and dopamine, suggesting potential as antidepressants.[7]

  • Adenosine A1 Receptor Antagonism: Disubstituted aminopyrimidine derivatives have been developed as potent and selective A1 adenosine receptor antagonists.[8]

  • Inhibition of Nitric Oxide Production: Certain 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-activated nitric oxide production.[9]

  • Antimalarial Activity: Triazolopyrimidine derivatives containing the tetrahydropyrimidine moiety have been investigated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase.[10]

Conclusion

The 2-amino-1,4,5,6-tetrahydropyrimidine core is a remarkable scaffold that has given rise to a multitude of compounds with diverse and potent biological activities. This guide has provided a detailed overview of two of the most significant and well-characterized mechanisms of action for its derivatives: M1 muscarinic receptor agonism and anticancer activity via inhibition of the mitotic kinesin Eg5. The provided quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows offer a comprehensive resource for researchers and drug development professionals in the field. The continued exploration of this versatile chemical entity holds great promise for the discovery of novel therapeutics for a wide range of diseases.

References

Structural Analogs of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Pharmacological Activity, and Experimental Protocols for a Privileged Scaffold

The 2-amino-1,4,5,6-tetrahydropyrimidine core, a cyclic guanidine moiety, represents a privileged scaffold in medicinal chemistry. Its structural analogs have garnered significant attention due to their diverse and potent pharmacological activities, spanning antimicrobial, anticancer, and neuromodulatory effects. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these promising therapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.

Core Structure and Synthetic Strategies

The foundational structure of 2-amino-1,4,5,6-tetrahydropyrimidine is characterized by a six-membered heterocyclic ring containing two nitrogen atoms, with an exocyclic amino group at the 2-position. The structural versatility of this scaffold allows for substitutions at the N1, N3, C4, C5, and C6 positions, as well as on the exocyclic amino group, enabling the fine-tuning of physicochemical and biological properties.

General Synthesis Workflow

The synthesis and evaluation of 2-amino-1,4,5,6-tetrahydropyrimidine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

General Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Reactant Selection (Aldehyde, β-Ketoester, Urea/Thiourea) reaction One-Pot Reaction (e.g., Biginelli Condensation) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) characterization->screening Pure Compound doseresponse Dose-Response Studies (IC50, MIC Determination) screening->doseresponse mechanistic Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) doseresponse->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead_opt Lead Optimization sar->lead_opt Muscarinic Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Tetrahydropyrimidine Analog) receptor M1/M3 Muscarinic Receptor (GPCR) agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

An In-Depth Technical Guide to 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, and explores synthetic strategies and potential biological activities, with a focus on its role as a potential modulator of muscarinic receptors.

Core Identifiers and Properties

This compound is a cyclic amidine hydrochloride salt. The core chemical structure and its key identifiers are summarized below.

IdentifierValue
CAS Number 26893-39-0[1]
Molecular Formula C₄H₁₀ClN₃
Molecular Weight 135.60 g/mol
IUPAC Name 1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Synonyms 2-Amino-1,4,5,6-tetrahydropyrimidine HCl

While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the parent compound, 2-Amino-1,4,5,6-tetrahydropyrimidine (CAS Number: 41078-65-3), provide a useful reference.

PropertyValue (for parent compound)
Molecular Formula C₄H₉N₃
Molecular Weight 99.13 g/mol
Topological Polar Surface Area 50.4 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Synthesis and Experimental Protocols

General Experimental Protocol: Biginelli Reaction for 2-Aminodihydropyrimidine Derivatives

Objective: To synthesize a functionalized 2-amino-3,4-dihydropyrimidine.

Materials:

  • Aldehyde (1 equivalent)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Guanidine hydrochloride (1.1 equivalents)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., ethanol)

  • Microwave reactor (optional)

Procedure:

  • To a reaction vessel, add the aldehyde, β-dicarbonyl compound, guanidine hydrochloride, and base in the chosen solvent.

  • The reaction mixture can be heated under reflux or subjected to microwave irradiation (e.g., at 120 °C) for a specified time, typically ranging from minutes to hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Workup may involve evaporation of the solvent, followed by purification of the crude product by recrystallization or column chromatography to yield the desired 2-aminodihydropyrimidine.

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and choice of catalyst and solvent, may need to be optimized for specific substrates to achieve desired yields and purity.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been investigated for their biological activity, with some showing promise as selective M1 muscarinic acetylcholine receptor agonists.[2] M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are implicated in cognitive processes.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a signal transduction cascade. The receptor couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative (Agonist) M1R M1 Receptor Agonist->M1R Binds to Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Increases Ca_Cytosol->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay for M1 Agonist Activity

This assay is a common method to quantify the functional activity of M1 receptor agonists by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

Objective: To determine the potency and efficacy of a test compound as an M1 muscarinic receptor agonist.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • [³H]-myo-inositol.

  • Test compound and a reference agonist (e.g., carbachol).

  • LiCl solution.

  • Quenching solution (e.g., ice-cold formic acid).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate the M1-expressing CHO-K1 cells in multi-well plates and allow them to adhere. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.

  • Assay Initiation: Wash the cells with assay medium to remove unincorporated [³H]-myo-inositol. Pre-incubate the cells with assay medium containing LiCl for a defined period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Treatment: Add varying concentrations of the test compound or reference agonist to the wells and incubate for a specific time at 37°C.

  • Assay Termination and Lysis: Terminate the reaction by adding a quenching solution.

  • Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]-myo-inositol. Elute the total [³H]-inositol phosphates with a suitable buffer (e.g., ammonium formate/formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values to determine the potency and efficacy of the test compound.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination) upon synthesis to establish a complete data profile for this compound.

Logical Relationships and Workflows

The development and characterization of a novel compound like this compound typically follows a structured workflow.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis (e.g., Cyclization Reaction) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity BindingAssay Receptor Binding Assay Purity->BindingAssay FunctionalAssay Functional Assay (e.g., IP Accumulation) BindingAssay->FunctionalAssay SAR Structure-Activity Relationship (SAR) Studies FunctionalAssay->SAR

Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-Amino-1,4,5,6-tetrahydropyrimidine derivatives.

References

Spectroscopic and Biological Profile of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and biological context of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride. Due to the limited availability of specific experimental spectra for this particular salt in the public domain, this document presents a combination of predicted spectroscopic data based on the known chemical structure, general experimental protocols for the required analytical techniques, and a review of the biological activity of closely related tetrahydropyrimidine derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on typical ranges for the functional groups present in the molecule and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ) ppm (in D₂O)Predicted Multiplicity
-CH₂- (C4, C6)~3.3 - 3.5Triplet
-CH₂- (C5)~1.9 - 2.1Quintet
-NH₂ and -NH-~7.0 - 8.0 (exchangeable)Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ) ppm (in D₂O)
C=N (C2)~155 - 160
-CH₂- (C4, C6)~40 - 45
-CH₂- (C5)~20 - 25

Table 3: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (amine and imine)3100 - 3500 (broad)
C-H stretch (alkane)2850 - 3000
C=N stretch (amidine)1640 - 1690
N-H bend (amine)1550 - 1650

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (of free base)100.097
[M]⁺ (of free base)99.089

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., TMS or a calibrated solvent peak).

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the chemical shifts.

¹³C NMR Acquisition:

  • Tune and shim the spectrometer for ¹³C observation.

  • Acquire a standard one-dimensional ¹³C NMR spectrum, often with proton decoupling.

  • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 2-Amino-1,4,5,6-tetrahydropyrimidine and its fragments to confirm its molecular weight.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS) and equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the low µg/mL to ng/mL range.

  • Filter the solution to remove any particulate matter.

Data Acquisition (using ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

Derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine have been investigated for their biological activity and have shown potential as selective muscarinic M1 receptor agonists.[1] The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.

The activation of the M1 receptor by an agonist like a 2-amino-1,4,5,6-tetrahydropyrimidine derivative initiates a signaling cascade. This pathway is crucial for neuronal excitability and synaptic plasticity.

muscarinic_M1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative M1R Muscarinic M1 Receptor (GPCR) Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Phosphorylates target proteins

Muscarinic M1 Receptor Signaling Pathway.

The diagram above illustrates the sequence of events following the binding of a 2-amino-1,4,5,6-tetrahydropyrimidine derivative to the M1 receptor. This leads to the activation of the Gq alpha subunit of the associated G-protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response such as increased neuronal excitability.

The experimental workflow for characterizing a novel compound like this compound typically follows a logical progression from synthesis to detailed analysis.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (Melting Point, TLC) Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Initial_Characterization->NMR IR IR Spectroscopy Initial_Characterization->IR MS Mass Spectrometry Initial_Characterization->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Biological_Assay Biological Activity Assay (e.g., Receptor Binding, Functional Assays) Data_Analysis->Biological_Assay

General Experimental Workflow.

This workflow begins with the synthesis and purification of the target compound. Initial characterization provides preliminary data on purity and identity. A suite of spectroscopic techniques is then employed for detailed structural elucidation. Finally, biological assays are conducted to determine the compound's activity and mechanism of action.

References

The Therapeutic Promise of Tetrahydropyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydropyrimidine (THP) core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. Possessing a versatile and synthetically accessible heterocyclic structure, THP derivatives have garnered significant attention for their potential therapeutic applications across a wide spectrum of diseases. This technical guide provides an in-depth overview of the current landscape of THP-based drug discovery, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Synthetic Approaches: The Biginelli Reaction and its Modifications

The cornerstone of tetrahydropyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent reaction that efficiently combines an aldehyde, a β-ketoester, and a urea or thiourea derivative.[1][2] This reaction has been extensively modified to improve yields, reduce reaction times, and expand the diversity of accessible structures.

Experimental Protocol: A Representative Biginelli Synthesis of Tetrahydropyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 1,2,3,4-tetrahydropyrimidine derivatives.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.5 mL)

  • Crushed ice

  • Distilled water

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice.

  • The resulting precipitate is collected by vacuum filtration and washed with cold distilled water.

  • The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrahydropyrimidine derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Therapeutic Applications and Biological Activities

Tetrahydropyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal properties of THP derivatives. Their efficacy has been evaluated against a panel of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Representative Tetrahydropyrimidine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Compound 8 Staphylococcus aureus15[3]
Staphylococcus epidermidis20[3]
Bacillus cereus25[3]
Escherichia coli25[3]
Klebsiella pneumoniae25[3]
Pseudomonas aeruginosa20[3]
Compound 10 Staphylococcus aureus25[3]
Staphylococcus epidermidis30[3]
Bacillus cereus-[3]
Escherichia coli-[3]
Klebsiella pneumoniae-[3]
Pseudomonas aeruginosa-[3]
Compound 4e Staphylococcus aureus21.7[4]
Escherichia coli17.8[4]
Compound 4l Staphylococcus aureus19.9[4]
Escherichia coli52.4[4]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of tetrahydropyrimidine compounds is commonly assessed using the following methods:

1. Disk Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread onto an agar plate.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the microorganism to the compound.

2. Broth Microdilution Method (for MIC Determination):

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The cytotoxic effects of THP derivatives against various cancer cell lines have been extensively investigated, with some compounds demonstrating significant antiproliferative activity. A notable example is Monastrol, a well-known THP derivative that acts as a specific inhibitor of the mitotic kinesin Eg5.

Table 2: In Vitro Cytotoxicity of Representative Tetrahydropyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4e HeLa (Cervical Cancer)15.3[4]
MCF-7 (Breast Cancer)45.2[4]
Compound 4k HeLa (Cervical Cancer)58.1[4]
MCF-7 (Breast Cancer)78.9[4]
Compound 4c MCF-7 (Breast Cancer)62.5[4]
Compound 4d HeLa (Cervical Cancer)85.7[4]

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater cytotoxic potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Tetrahydropyrimidine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the tetrahydropyrimidine compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer activity of certain tetrahydropyrimidine derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation and survival.

1. Inhibition of the Hedgehog Signaling Pathway: Some THP derivatives act as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the development of various cancers.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Translocates THP Compound THP Compound THP Compound->SMO Inhibits Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Eg5_Inhibition cluster_mitosis Mitosis cluster_molecular Molecular Interaction Bipolar Spindle Formation Bipolar Spindle Formation Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Failure leads to Eg5 Eg5 Eg5->Bipolar Spindle Formation Essential for Eg5 ATPase Activity Eg5 ATPase Activity Eg5->Eg5 ATPase Activity Exhibits THP Compound (Monastrol) THP Compound (Monastrol) THP Compound (Monastrol)->Eg5 Binds to THP Compound (Monastrol)->Eg5 ATPase Activity Inhibits COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes THP Compound THP Compound THP Compound->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediate

References

An In-depth Technical Guide to 2-Amino-1,4,5,6-tetrahydropyrimidine Compounds: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,4,5,6-tetrahydropyrimidine core, a cyclic guanidine moiety, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative biological data, and visualizes associated signaling pathways, with a particular focus on their role as selective muscarinic M1 receptor agonists for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Discovery and Historical Perspective

The history of 2-amino-1,4,5,6-tetrahydropyrimidine is intrinsically linked to the broader exploration of cyclic guanidines. Guanidine itself was first prepared by Strecker in 1861 through the oxidation of guanine.[1] The synthesis of the six-membered cyclic guanidine core, the tetrahydropyrimidine ring, was explored in the early 20th century. An early example of the synthesis of a tetrahydropyrimidine system was reported in 1940, laying the groundwork for future investigations into this class of compounds.[2]

A significant milestone in the specific context of substituted 2-amino-1,4,5,6-tetrahydropyrimidines was the work of Suzuki, Inoue, and Goto in 1968, who prepared 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine as a moiety related to the potent neurotoxin tetrodotoxin.[3] This research highlighted the biological relevance of the cyclic guanidine core.

The latter half of the 20th century saw a surge in interest in tetrahydropyrimidines, driven by the discovery of their diverse pharmacological activities.[4] Notably, research in the 1990s identified derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine as potent and selective agonists for the M1 muscarinic acetylcholine receptor, a key target for therapeutic intervention in Alzheimer's disease.[5][6] This discovery solidified the importance of this scaffold in modern drug discovery and has since spurred extensive research into its synthesis and structure-activity relationships.

Synthetic Methodologies

The synthesis of the 2-amino-1,4,5,6-tetrahydropyrimidine ring system is primarily achieved through two robust and versatile strategies: the cyclization of 1,3-diaminopropane with a guanylating agent and the multicomponent Biginelli reaction.

Cyclization of 1,3-Diaminopropane

This is a direct and widely used method that involves the reaction of 1,3-diaminopropane with a reagent that provides the C2-amino-guanidine carbon.

  • With Cyanogen Bromide: A traditional approach involves the direct condensation of 1,3-diaminopropane with cyanogen bromide. This method efficiently forms the cyclic guanidine core.[7]

  • Via Thiourea Intermediates: A two-step process can be employed where 1,3-diaminopropane is first cyclized with a reagent like carbon disulfide to form a cyclic thiourea. Subsequent S-methylation followed by aminolysis, or direct treatment with an amine in the presence of a coupling agent like mercury(II) chloride, yields the desired 2-aminotetrahydropyrimidine.[7]

G cluster_0 Cyclization of 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane Cyclization Cyclization 1,3-Diaminopropane->Cyclization Guanylating_Agent Guanylating Agent (e.g., CNBr, S-Methylisothiourea) Guanylating_Agent->Cyclization 2-Amino-THP 2-Amino-1,4,5,6- tetrahydropyrimidine Cyclization->2-Amino-THP

Figure 1: General workflow for the synthesis via cyclization.
The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (or guanidine itself) to form dihydropyrimidinones or thiones.[8] While the classical Biginelli reaction yields a dihydropyrimidine, modifications of this reaction can be used to synthesize tetrahydropyrimidine derivatives.[9][10] This method is highly valued for its efficiency and ability to generate molecular diversity.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine via Guanylation of 1,3-Diaminopropane

This protocol is adapted from methods utilizing S-methylisothiourea as the guanylating agent.

Materials:

  • 1,3-Diaminopropane

  • S-Methylisothiourea sulfate

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of S-methylisothiourea sulfate (0.1 mol) in water is prepared.

  • To this solution, a solution of sodium hydroxide (0.2 mol) in water is added dropwise with stirring at room temperature.

  • 1,3-Diaminopropane (0.1 mol) is then added to the reaction mixture.

  • The mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with hot ethanol, and the insoluble salts are filtered off.

  • The ethanolic filtrate is concentrated, and the crude product is precipitated by the addition of diethyl ether.

  • The product is collected by filtration, washed with diethyl ether, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.

General Procedure for the Synthesis of Substituted Tetrahydropyrimidines via the Biginelli Reaction

This protocol describes a general method for synthesizing tetrahydropyrimidine derivatives.[9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Thiourea (1.2 mmol)

  • Catalyst (e.g., concentrated HCl or DABCO) (0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • A mixture of the aromatic aldehyde, the β-dicarbonyl compound, thiourea, and the catalyst is prepared in ethanol.

  • The reaction mixture is refluxed for a specified time (typically 2-6 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water and ethanol, and then dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure tetrahydropyrimidine derivative.[9]

G cluster_1 Biginelli Reaction Workflow Start Mix Aldehyde, β-Ketoester, (Thio)urea, and Catalyst in Ethanol Reflux Reflux Reaction Mixture Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter Precipitate Cool->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure Tetrahydropyrimidine Derivative Purify->End

Figure 2: Experimental workflow for the Biginelli synthesis.

Biological Activity and Therapeutic Applications

Muscarinic M1 Receptor Agonism

A significant body of research has established that 2-amino-1,4,5,6-tetrahydropyrimidine derivatives are potent and selective agonists of the M1 muscarinic acetylcholine receptor.[5][11] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions crucial for learning and memory.[12] Dysfunction in M1 receptor signaling is implicated in the cognitive decline associated with Alzheimer's disease.[11]

M1 receptor agonists based on the 2-amino-1,4,5,6-tetrahydropyrimidine scaffold have been shown to enhance cognitive function in preclinical models, making them promising candidates for the symptomatic treatment of Alzheimer's disease.[11]

Signaling Pathway

The M1 muscarinic receptor is coupled to the Gq family of G-proteins.[13] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated α-subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[16] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[13]

G cluster_2 M1 Muscarinic Receptor Signaling Pathway Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine Agonist M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Leads to

Figure 3: M1 receptor Gq-coupled signaling cascade.

Quantitative Data

The following tables summarize key quantitative data for representative 2-amino-1,4,5,6-tetrahydropyrimidine derivatives acting on muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (IC50)

Compound IDStructure/SubstitutionReceptorIC50 (µM)Reference
7a 5-(Methoxycarbonyl)Muscarinic (CNS)22 ± 5.3[5]
7d 5-(Propargyloxycarbonyl)Muscarinic (CNS)31 ± 15[5]

Table 2: Functional Activity at Muscarinic Receptors

Compound IDAssay% Stimulation over Basal (at 100 µM)Reference
7a PI Turnover (Rat Cortex)81 ± 16[5]
7d PI Turnover (Rat Cortex)150 ± 8.5[5]

Conclusion and Future Directions

The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold has a rich history and continues to be a valuable pharmacophore in drug discovery. Its synthetic accessibility, coupled with its proven efficacy as a muscarinic M1 receptor agonist, underscores its therapeutic potential, particularly in the challenging field of neurodegenerative diseases. Future research in this area will likely focus on the development of new derivatives with improved pharmacokinetic profiles and enhanced subtype selectivity. The continued exploration of novel synthetic methodologies will also be crucial for expanding the chemical space around this important heterocyclic core, potentially leading to the discovery of new biological activities and therapeutic applications.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for handling and analyzing this compound.

Physicochemical Properties

This compound is a cyclic amidine derivative. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 26893-39-0[1]
Molecular Formula C4H10ClN3[1]
Molecular Weight 135.59 g/mol [1]
Melting Point 152-155°C[1]
Storage Temperature Room Temperature, Inert atmosphere[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, one source indicates its solubility in water without specifying the exact concentration.[1] To ensure the successful design of formulations and experimental conditions, it is highly recommended to determine the solubility of this compound in relevant solvents and buffer systems empirically.

General Recommendations for Solubility Testing:

  • Solvents to Consider: Water, Ethanol, Dimethyl Sulfoxide (DMSO), and relevant biological buffers (e.g., Phosphate-Buffered Saline - PBS).

  • Methodology: A common method involves preparing saturated solutions of the compound in the selected solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of 2-Amino-1,4,5,6-tetrahydropyrimidine and its derivatives is a critical factor in their handling, storage, and application. The primary stability concerns for this class of compounds are hydrolysis, oxidation, and photodegradation.[2]

pH-Dependent Stability and Hydrolysis

The stability of 2-Amino-1,4,5,6-tetrahydropyrimidine is highly dependent on pH. The cyclic amidine core is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring.[2] The rate of hydrolysis is generally at its lowest at a neutral or near-neutral pH (around 7).[2]

Degradation Pathway:

Acid- or base-catalyzed hydrolysis is expected to yield linear amino amides. For 2-Amino-1,4,5,6-tetrahydropyrimidine, the likely initial degradation product is N-(3-aminopropyl)urea. This can be further hydrolyzed to 1,3-diaminopropane and urea or its decomposition products.[2]

Hydrolysis_Pathway Compound 2-Amino-1,4,5,6- tetrahydropyrimidine Intermediate N-(3-aminopropyl)urea Compound->Intermediate  Hydrolysis (Acid or Base Catalyzed) Product1 1,3-Diaminopropane Intermediate->Product1  Further Hydrolysis Product2 Urea/Decomposition Products Intermediate->Product2

Hydrolysis degradation pathway of 2-Amino-1,4,5,6-tetrahydropyrimidine.
Oxidative Stability

The amine functional groups present in the molecule make it susceptible to oxidation.[2] Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) can be employed to identify potential oxidative degradation products.

Photostability

Pyrimidine derivatives, in general, are known to be sensitive to light and can undergo photodegradation.[2] Exposure to UV light may lead to the formation of photoproducts, such as cyclobutane pyrimidine dimers, particularly if photosensitizers are present.[2] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or extended experimental procedures.

Photodegradation_Pathway Pyrimidine Pyrimidine Derivative Dimer Cyclobutane Pyrimidine Dimer Pyrimidine->Dimer  UV Light (Photodegradation)

General photodegradation pathway for pyrimidine derivatives.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study followed by HPLC method development is recommended.

Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Methodology: [2]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a defined period (e.g., 24 hours).

  • Photodegradation: Expose an aliquot of the stock solution to a controlled UV light source for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample stored under controlled conditions (e.g., 4°C in the dark), using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photodegradation (UV Light) Photo->Analysis Thermal Thermal Degradation (60°C) Thermal->Analysis Stock Stock Solution of Compound (e.g., 1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal

Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

General Methodological Parameters: [2]

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid or a buffer such as 10 mM ammonium acetate to improve peak shape for the basic analyte.

    • Organic Phase (B): Acetonitrile or methanol.

  • Elution: A gradient elution (e.g., starting with a low percentage of organic phase and gradually increasing) is often necessary to resolve all components.

  • Detection: A UV detector set at the wavelength of maximum absorbance for the compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This compound is a compound with pH-dependent stability, being susceptible to hydrolysis, oxidation, and photodegradation. While quantitative solubility data is limited in the public domain, this guide provides a framework for its empirical determination. For reliable use in research and development, it is crucial to:

  • Determine the solubility in relevant solvents and buffers prior to formulation or experimental use.

  • Store the compound in a dry, inert atmosphere at room temperature, protected from light.

  • Maintain solutions at a neutral or near-neutral pH to minimize hydrolytic degradation.

  • Develop and validate a stability-indicating analytical method to monitor the purity and degradation of the compound over time and under various conditions.

By following these guidelines and employing the described experimental protocols, researchers and drug development professionals can ensure the accurate and reliable use of this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a cyclic guanidine analog, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activity, primarily as M1 muscarinic receptor agonists and inhibitors of the mitotic kinesin Eg5. These distinct mechanisms of action make this class of compounds promising for the development of therapeutics for neurodegenerative diseases and cancer, respectively. This document provides detailed experimental protocols and application notes for researchers investigating the biological effects of this compound and its analogs.

Mechanisms of Action

M1 Muscarinic Receptor Agonism

Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed in the central nervous system and are involved in cognitive functions like learning and memory.[1]

Signaling Pathway:

Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_Amino_1_4_5_6_tetrahydropyrimidine 2-Amino-1,4,5,6- tetrahydropyrimidine Hydrochloride M1_Receptor M1 Muscarinic Receptor 2_Amino_1_4_5_6_tetrahydropyrimidine->M1_Receptor Binds to Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Downstream Targets

M1 Muscarinic Receptor Signaling Pathway.
Eg5 Kinesin Inhibition

Certain derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine act as inhibitors of Eg5, a member of the kinesin-5 family of motor proteins. Eg5 is essential for the formation of the bipolar mitotic spindle during cell division.

Mechanism of Action:

Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a monoastral spindle. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death). This mechanism makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects rapidly dividing cells.

Eg5_Inhibition_Pathway Prophase Prophase Centrosome_Separation Centrosome Separation Prophase->Centrosome_Separation Eg5-mediated Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Metaphase Metaphase Bipolar_Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Compound 2-Amino-1,4,5,6- tetrahydropyrimidine (Derivative) Eg5 Eg5 Kinesin Compound->Eg5 Inhibits Monoastral_Spindle Monoastral Spindle Formation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Eg5 Kinesin Inhibition Pathway.

Quantitative Data

The following tables summarize quantitative data for 2-amino-1,4,5,6-tetrahydropyrimidine derivatives from the literature. Note that specific data for the hydrochloride salt is limited; therefore, data for closely related analogs are included for reference.

Table 1: M1 Muscarinic Receptor Activity

CompoundAssay TypeCell Line/SystemParameterValueReference
2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidineRadioligand BindingRat Cerebral CortexIC₅₀22 ± 5.3 µM[2]
2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidinePhosphoinositide TurnoverRat Cerebral Cortex% Stimulation at 100 µM81 ± 16%[2]

Table 2: Eg5 Kinesin Inhibition and Cytotoxicity

CompoundAssay TypeCell Line/SystemParameterValueReference
Monastrol (a tetrahydropyrimidine derivative)Eg5 ATPase InhibitionPurified Eg5IC₅₀1.3 µM[3]
Monastrol (a tetrahydropyrimidine derivative)Cytotoxicity (MTT Assay)HeLaIC₅₀14 µM[4]
Monastrol (a tetrahydropyrimidine derivative)Cytotoxicity (MTT Assay)A549IC₅₀20 µM[4]

Experimental Protocols

In Vitro Assays

This assay measures the increase in intracellular calcium upon activation of the Gq-coupled M1 receptor.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO or aqueous buffer)

  • Positive control (e.g., Carbachol or Oxotremorine)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed M1 receptor-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 25 µL of the compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of a maximal concentration of the positive control.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Flux_Workflow Start Start Seed_Cells Seed M1-expressing cells in 96-well plate Start->Seed_Cells Incubate_24_48h Incubate 24-48h Seed_Cells->Incubate_24_48h Prepare_Dye Prepare Fluo-4 AM loading buffer Incubate_24_48h->Prepare_Dye Load_Dye Remove medium and add loading buffer Prepare_Dye->Load_Dye Incubate_30_60min Incubate 30-60 min at 37°C Load_Dye->Incubate_30_60min Wash_Cells Wash cells twice with HBSS Incubate_30_60min->Wash_Cells Prepare_Compounds Prepare serial dilutions of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl Wash_Cells->Prepare_Compounds Measure_Fluorescence Measure fluorescence in plate reader Prepare_Compounds->Measure_Fluorescence Analyze_Data Analyze data and determine EC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow.

This assay measures the inhibition of the microtubule-activated ATPase activity of Eg5.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite green-based phosphate detection reagent

  • 96-well clear microplate

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Monastrol)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the ATPase assay buffer.

    • Add serial dilutions of this compound or the positive control.

    • Add a fixed concentration of microtubules (e.g., 1 µM).

    • Add a fixed concentration of the Eg5 motor domain (e.g., 50 nM).

  • Reaction Initiation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to Eg5. Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes), during which ATP is hydrolyzed to ADP and inorganic phosphate (Pi).

  • Phosphate Detection: Stop the reaction and detect the amount of Pi generated by adding the malachite green reagent. The reagent will form a colored complex with Pi.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate to determine the amount of Pi generated in each well.

    • Calculate the percentage of Eg5 ATPase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

This assay assesses the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • This compound stock solution (in DMSO or sterile water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include untreated and vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage viability versus the log of the compound concentration to determine the IC₅₀ value.

This protocol is used to visualize the effect of Eg5 inhibitors on mitotic spindle formation.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Glass coverslips

  • 6-well plates

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations for a suitable duration (e.g., 16-24 hours) to induce mitotic arrest.

  • Fixation: Wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[6]

  • Permeabilization (for PFA-fixed cells): If using paraformaldehyde, wash with PBS and then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[6]

  • Antibody Staining:

    • Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells exhibiting a monoastral spindle phenotype in the treated samples compared to the bipolar spindles in control cells.

In Vivo Assays

This protocol evaluates the anti-tumor activity of an Eg5 inhibitor in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line known to be sensitive to Eg5 inhibition

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width² x length) / 2.[7]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage) and schedule.

  • Monitoring:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint and Analysis:

    • At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

    • Measure the final tumor weights.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Tumor samples can be further processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for mitotic markers like phospho-histone H3).

Xenograft_Workflow Start Start Prepare_Cells Prepare cancer cell suspension Start->Prepare_Cells Inject_Cells Subcutaneously inject cells into immunocompromised mice Prepare_Cells->Inject_Cells Monitor_Tumor_Growth Monitor tumor growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Compound Administer 2-Amino-1,4,5,6- tetrahydropyrimidine HCl or vehicle Randomize_Mice->Administer_Compound Monitor_Efficacy_Toxicity Monitor tumor volume and body weight Administer_Compound->Monitor_Efficacy_Toxicity Endpoint Study endpoint Monitor_Efficacy_Toxicity->Endpoint Analyze_Data Analyze tumor growth inhibition and pharmacodynamics Endpoint->Analyze_Data End End Analyze_Data->End

Xenograft Tumor Model Workflow.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup, including cell lines, compound concentrations, and incubation times. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for In Vitro and In Vivo Assays of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrimidine (THPM) derivatives are a versatile class of heterocyclic compounds exhibiting a wide spectrum of biological activities. Their therapeutic potential spans multiple domains, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and anthelmintic applications. This document provides detailed application notes and experimental protocols for a range of in vitro and in vivo assays to evaluate the efficacy and mechanism of action of novel tetrahydropyrimidine derivatives.

In Vitro Assays

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application: To determine the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrimidine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Data Presentation:

DerivativeCell LineIC50 (µM)
Compound AMCF-715.2 ± 1.8
Compound BMCF-78.7 ± 0.9
Compound CHepG222.5 ± 2.1
Compound DHepG212.1 ± 1.3

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of THPMs prepare_compounds->add_compounds incubate_24_72h Incubate for 24-72h add_compounds->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of THPMs using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Application: To determine the Minimum Inhibitory Concentration (MIC) of tetrahydropyrimidine derivatives against various bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilution: Prepare serial two-fold dilutions of the tetrahydropyrimidine derivatives in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Compound E1632>64
Compound F81632
Compound G3264>64
Ciprofloxacin0.50.251
Enzyme Inhibition Assay (α-Glucosidase)

Application: To evaluate the potential of tetrahydropyrimidine derivatives as antidiabetic agents by measuring their inhibitory effect on α-glucosidase.

Principle: This colorimetric assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitory activity is determined by the reduction in the rate of pNP formation.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of the tetrahydropyrimidine derivatives. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[5]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.

Data Presentation:

Derivativeα-Glucosidase Inhibition IC50 (µM)
Compound H45.3 ± 3.5
Compound I28.9 ± 2.1
Compound J62.1 ± 5.4
Acarbose175.8 ± 12.3
Calcium Channel Blocking Activity Assay

Application: To assess the potential of tetrahydropyrimidine derivatives as cardiovascular agents by evaluating their ability to block L-type calcium channels.

Principle: A cell-based fluorescence assay is used to measure the influx of calcium through voltage-gated L-type calcium channels upon depolarization. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentration. A decrease in fluorescence intensity in the presence of the test compound indicates channel blockade.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye in a buffer solution for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate them with various concentrations of the tetrahydropyrimidine derivatives for 15-30 minutes.

  • Depolarization and Fluorescence Measurement: Measure the baseline fluorescence. Induce depolarization by adding a high-potassium solution (e.g., KCl) to open the voltage-gated calcium channels and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the calcium influx and determine the IC50 values. A known calcium channel blocker like Amlodipine can be used as a positive control.

Data Presentation:

DerivativeL-type Calcium Channel Inhibition IC50 (µM)
Compound K1.2 ± 0.15
Compound L0.8 ± 0.09
Compound M3.5 ± 0.4
Amlodipine0.1 ± 0.02

Signaling Pathway: JAK-STAT Signaling

Many tetrahydropyrimidine derivatives exert their effects by modulating intracellular signaling pathways. The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation. Some THPMs may act as inhibitors of Janus kinases (JAKs).

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation transcription Gene Transcription dna->transcription 6. Transcription Regulation cytokine Cytokine cytokine->receptor 1. Binding thpm THPM Derivative (Inhibitor) thpm->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a tetrahydropyrimidine derivative.

In Vivo Assays

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Application: To evaluate the acute anti-inflammatory effects of tetrahydropyrimidine derivatives in a rodent model.

Principle: Carrageenan injection into the paw of a rat or mouse induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[6]

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the tetrahydropyrimidine derivatives orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Compound N1025.4
Compound N2048.2
Indomethacin1065.7
Hepatoprotective Activity (Carbon Tetrachloride-Induced Hepatotoxicity)

Application: To assess the protective effects of tetrahydropyrimidine derivatives against chemically-induced liver injury in rats.

Principle: Carbon tetrachloride (CCl4) is metabolized in the liver to form highly reactive free radicals, which cause severe liver damage. The hepatoprotective activity of a compound is evaluated by its ability to mitigate the CCl4-induced elevation of liver enzymes and oxidative stress markers.[8]

Experimental Protocol:

  • Animals: Use male Wistar rats.

  • Treatment: Administer the tetrahydropyrimidine derivatives orally for a specified period (e.g., 7 days).

  • Induction of Hepatotoxicity: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in olive oil).[8]

  • Sample Collection: 24 hours after CCl4 administration, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathology and oxidative stress parameter analysis.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).

  • Oxidative Stress Markers: Analyze liver homogenates for levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Histopathology: Perform histological examination of liver sections stained with hematoxylin and eosin.

Data Presentation:

GroupALT (U/L)AST (U/L)MDA (nmol/mg protein)
Control45 ± 5110 ± 121.2 ± 0.2
CCl4250 ± 28580 ± 654.8 ± 0.5
CCl4 + Compound O (20 mg/kg)115 ± 15250 ± 302.1 ± 0.3
CCl4 + Silymarin (100 mg/kg)90 ± 10210 ± 251.8 ± 0.2
Anthelmintic Efficacy (In Vivo Fecal Egg Count Reduction Test)

Application: To determine the efficacy of tetrahydropyrimidine derivatives against gastrointestinal nematodes in sheep or other ruminants.

Principle: The Fecal Egg Count Reduction Test (FECRT) is the standard method for assessing the efficacy of an anthelmintic drug. It involves comparing the fecal egg counts of treated and untreated animals.[9]

Experimental Protocol:

  • Animal Selection: Select sheep with naturally acquired gastrointestinal nematode infections and with a fecal egg count above a certain threshold (e.g., 200 eggs per gram).

  • Group Allocation: Randomly allocate the animals to a treatment group and an untreated control group.

  • Treatment: Administer the tetrahydropyrimidine derivative to the treatment group at a specified dose.

  • Fecal Sampling: Collect fecal samples from all animals on the day of treatment (Day 0) and again 10-14 days post-treatment.[10]

  • Fecal Egg Count: Determine the number of nematode eggs per gram of feces (EPG) using a standardized technique like the McMaster method.

  • Data Analysis: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group. An efficacy of >95% is generally considered effective.

Data Presentation:

GroupMean EPG (Day 0)Mean EPG (Day 14)Fecal Egg Count Reduction (%)
Control550620-
Compound P (10 mg/kg)5803094.8

Experimental Workflow for a Generic In Vivo Study

InVivo_Workflow acclimatization Animal Acclimatization randomization Randomization into Groups (Control, Vehicle, Treatment) acclimatization->randomization pre_treatment_measures Baseline Measurements randomization->pre_treatment_measures treatment_period Compound Administration pre_treatment_measures->treatment_period induction Induction of Disease/Condition (if applicable) treatment_period->induction post_treatment_measures Post-Treatment Measurements (e.g., Behavioral, Physiological) induction->post_treatment_measures sample_collection Sample Collection (Blood, Tissues) post_treatment_measures->sample_collection data_analysis Data Analysis (Biochemical, Histopathological) sample_collection->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: A generalized workflow for conducting an in vivo efficacy study.

References

Application Notes and Protocols for the Analytical Detection of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride is a cyclic amidine derivative. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples. This document provides detailed application notes and protocols for the analysis of this compound, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as an alternative, albeit more complex, approach.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method using a C18 column is recommended for optimal separation and quantification.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for an HPLC-UV method for the analysis of similar small polar molecules. These values should be established and validated for the specific application and laboratory conditions.

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Wavelength (λmax)~210-220 nm (requires empirical determination)

Experimental Protocol: HPLC-UV Method

1. Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) or Ammonium acetate (10 mM)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically low UV, e.g., 215 nm). A PDA detector is recommended for peak purity analysis.[1]

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in Mobile Phase A, followed by filtration through a 0.45 µm syringe filter. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.

6. Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, and robustness.[1] Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to ensure the method is stability-indicating.[1]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (Calibration Curve) B->C F Inject Standards & Sample C->F D Prepare Sample (Dissolve/Extract & Filter) D->F E Set Chromatographic Conditions E->F G Data Acquisition F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J GCMS_Derivatization_Workflow A Aliquot of Sample/Standard B Evaporate to Dryness (Nitrogen Stream) A->B C Add Anhydrous Solvent (e.g., Acetonitrile) B->C D Add Derivatization Reagent (e.g., MTBSTFA) C->D E Heat Reaction Mixture (e.g., 100°C for 2-4h) D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G

References

Application Notes and Protocols for the Synthesis of Tetrahydropyrimidines via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, commonly referred to as tetrahydropyrimidines, using the Biginelli reaction. This multicomponent reaction is a cornerstone in medicinal chemistry for generating diverse heterocyclic scaffolds with a wide range of biological activities.

Application Notes

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[1][2] This reaction is of significant interest in drug discovery and development due to the diverse pharmacological properties exhibited by the resulting tetrahydropyrimidine derivatives.

Therapeutic Potential of Tetrahydropyrimidines:

Tetrahydropyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. These include:

  • Antimicrobial Agents: Numerous studies have reported the synthesis of tetrahydropyrimidine derivatives with significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][3][4]

  • Anticancer Activity: The tetrahydropyrimidine core is found in potent anticancer agents like Monastrol, which acts as an inhibitor of the mitotic kinesin Eg5.[5][6] This has spurred the development of numerous analogs with cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[5]

  • Antiviral Properties: Certain tetrahydropyrimidine derivatives have shown promising activity against viruses, including HIV-1.[4][5]

  • Calcium Channel Blockers: The structural similarity of dihydropyrimidines to nifedipine-type calcium channel modulators has led to their investigation as cardiovascular agents.

  • Anti-inflammatory and Antioxidant Effects: Some synthesized derivatives have demonstrated notable anti-inflammatory and antioxidant activities.[2]

The versatility of the Biginelli reaction allows for the facile introduction of a wide range of substituents on the pyrimidine ring, enabling the generation of large compound libraries for high-throughput screening in drug discovery programs.[7][8]

Reaction Mechanism and Experimental Workflow

The mechanism of the Biginelli reaction has been the subject of extensive study, with several proposed pathways. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.

// Nodes aldehyde [label="Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; urea [label="Urea/Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="N-Acyliminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enolate [label="Ketoester Enolate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; adduct [label="Open-Chain Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Cyclization & Dehydration", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Tetrahydropyrimidine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges aldehyde -> iminium [label="+ Urea\n(Acid Catalyst)"]; urea -> iminium; ketoester -> enolate [label=" (Base/Acid)"]; iminium -> adduct; enolate -> adduct; adduct -> cyclization; cyclization -> product; } dot Caption: Proposed mechanism of the Biginelli reaction.

A general workflow for the synthesis and purification of tetrahydropyrimidines via the Biginelli reaction is outlined below.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine Aldehyde,\nβ-Ketoester, and Urea/Thiourea\nin a suitable solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Catalyst\n(e.g., HCl, DABCO, p-TSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat under reflux or stir at room temperature.\nMonitor reaction progress by TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool reaction mixture.\nFilter the precipitate.", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash the crude product with\ncold water and/or ethanol.", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Recrystallize from a suitable solvent\n(e.g., Ethanol, Acetone/Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterize the final product\n(Melting Point, IR, NMR, Mass Spec)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> catalyst; catalyst -> reaction; reaction -> workup; workup -> wash; wash -> purification; purification -> characterization; characterization -> end; } dot Caption: General experimental workflow for Biginelli synthesis.

Experimental Protocols

A variety of catalysts and reaction conditions have been developed to improve the yields and shorten the reaction times of the Biginelli synthesis.[3][9] Below are detailed protocols for selected methods.

Protocol 1: Classical Acid-Catalyzed Synthesis [10]

This protocol describes the original method using a strong Brønsted acid as a catalyst.

  • Reactants:

    • Vanillin: 10 mmol

    • Ethyl acetoacetate: 15 mmol

    • Urea: 10 mmol

    • 95% Ethanol: 5 mL

    • Concentrated HCl: 0.2 mL

  • Procedure:

    • Combine vanillin, ethyl acetoacetate, and urea in a 25 mL round-bottom flask equipped with a reflux condenser.

    • Add 95% ethanol to the flask.

    • Carefully add concentrated HCl to the reaction mixture.

    • Heat the mixture at reflux for 1.5 hours.

    • After the reflux period, cool the flask to 0°C to induce precipitation.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product. The expected melting point is approximately 220°C.

Protocol 2: DABCO-Catalyzed Synthesis [3]

This method utilizes a milder base catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), which often leads to higher yields and shorter reaction times.

  • Reactants:

    • Aromatic aldehyde: 1 mmol

    • Ethyl benzoylacetate: 1 mmol

    • Thiourea: 1 mmol

    • DABCO: 0.1 mmol

    • Ethanol: 15 mL

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde, ethyl benzoylacetate, and thiourea in ethanol.

    • Add DABCO to the mixture.

    • Heat the reaction mixture under reflux. The reaction time will vary depending on the aldehyde used (see Table 2).

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a water-ethanol (1:1) eluent.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting solid, wash with water and ethanol, and dry.

    • Recrystallize the product from ethanol.

Protocol 3: Solvent-Free Synthesis [11]

This environmentally friendly protocol is performed without a solvent, often with acid catalysis.

  • Reactants:

    • Benzaldehyde: 0.5 mol

    • Ethyl acetoacetate: 0.5 mol

    • Urea: 0.5 mol

    • p-Toluenesulfonic acid (p-TSA): catalytic amount

  • Procedure:

    • In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of p-TSA.

    • Grind the mixture together for 3-5 minutes until a solid mass forms.

    • Wash the crude product with cold water.

    • Purify the product by recrystallization from an acetone/ethanol mixture. The expected melting point is 208–210 °C with an estimated yield of 94%.[11]

Data Presentation

The following tables summarize quantitative data from the synthesis of various tetrahydropyrimidine derivatives using different catalysts and reaction conditions.

Table 1: Comparison of Catalysts for the Synthesis of 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4a) [12]

EntryCatalystTime (h)Yield (%)
1None (in Ethanol)9No product
2Acetic Acid745
3TFA560
4p-TSA470
5DIPEAc0.595

Reaction conditions: benzaldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol) in the specified medium (5 mL), stirred at room temperature.[12]

Table 2: Synthesis of Tetrahydropyrimidine Derivatives using HCl or DABCO as a Catalyst [3]

ProductArCatalystTime (h)Yield (%)M.p. (°C)
1C6H5HCl580231-233
1C6H5DABCO392232-234
24-ClC6H4HCl485218-220
24-ClC6H4DABCO2.595219-221
33,4-(MeO)2C6H3HCl5.578198-200
33,4-(MeO)2C6H3DABCO3.590199-201
44-MeOC6H4HCl4.582225-227
44-MeOC6H4DABCO393226-228

Table 3: Spectroscopic Data for 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione (Product 2 from Table 2) [3]

Spectroscopic DataValues
IR (KBr) νmax (cm-1) 3304 (NH), 3158 & 2981 (CH), 1735 (C=O), 1589 (C=S), 1469 (C=C), 1432 (C-O), 724 (C-Cl)
¹H NMR (DMSO-d6) δ ppm 10.71 (s, 1H, NH); 9.90 (s, 1H, NH); 7.38-8.22 (m, 9H, Ar-H); 5.41 (s, 1H, H(4)); 3.71-3.78 (q, J=7.0 Hz, 2H, CH₂); 0.70-0.74 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR (DMSO-d6) δ ppm 13.33, 53.44, 59.71, 100.86, 121.21, 122.92, 127.81, 128.71, 129.39, 130.63, 133.07, 133.66, 144.99, 146.75, 147.97, 164.81, 174.81

References

Application Notes and Protocols for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine, a cyclic guanidine analogue, is a versatile building block in organic synthesis, primarily recognized for its role as a synthon in the creation of fused heterocyclic compounds.[1] However, the inherent chemical properties of its core guanidine functional group also position it as a potent organocatalyst. Guanidines are among the strongest organic bases and their catalytic utility has been demonstrated in a variety of synthetic transformations.[2]

This document provides detailed application notes and protocols for the use of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride as a catalyst. The free base form acts as a powerful Brønsted base catalyst, while the hydrochloride salt (a guanidinium salt) can function as a hydrogen-bond-donor catalyst or a weak Brønsted acid.[3] These catalytic activities make it a valuable tool for promoting reactions such as Michael additions, Henry (nitroaldol) reactions, and Knoevenagel condensations.

Catalytic Applications

The primary catalytic function of 2-Amino-1,4,5,6-tetrahydropyrimidine is as a Brønsted base. In this role, it can deprotonate weakly acidic carbon-based pronucleophiles (e.g., nitroalkanes, malonates, β-ketoesters) to generate reactive intermediates. The resulting protonated guanidinium cation can then participate in the reaction by stabilizing transition states through hydrogen bonding, showcasing a bifunctional catalytic mode.[4]

The hydrochloride salt can be used directly, where it may act as a precatalyst that is converted to the active free base in situ, or it can participate as a guanidinium hydrogen-bond-donor catalyst, activating electrophiles towards nucleophilic attack.

Data Presentation: Representative Catalytic Performance

While extensive quantitative data for this compound as a catalyst is not consolidated in a single source, the following table presents representative data for a Henry (nitroaldol) reaction catalyzed by a closely related axially chiral guanidine base. This data illustrates the typical efficiency and conditions for such transformations and serves as a strong proxy for the expected performance of cyclic guanidine catalysts.[5]

Aldehyde SubstrateNitroalkaneCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
BenzaldehydeNitromethane5Toluene48-408592
4-NitrobenzaldehydeNitromethane5Toluene24-409694
4-MethoxybenzaldehydeNitromethane5Toluene72-407891
2-NaphthaldehydeNitromethane5Toluene48-409193
CinnamaldehydeNitromethane10CH2Cl272-206588
CyclohexanecarboxaldehydeNitromethane10CH2Cl296-205485

Note: Data is based on the performance of a representative chiral guanidine catalyst in an asymmetric Henry reaction and is intended to provide a general indication of the catalytic potential for this class of compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for a Guanidine-Catalyzed Henry (Nitroaldol) Reaction

This protocol describes a general method for the addition of a nitroalkane to an aldehyde, catalyzed by this compound.

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., Benzaldehyde)

  • Nitroalkane (e.g., Nitromethane)

  • Anhydrous Solvent (e.g., Toluene or CH2Cl2)

  • Weak non-nucleophilic base for in-situ free base generation (e.g., Proton Sponge or solid K2CO3, optional)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation (Free Base Generation): To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (0.1 mmol, 10 mol%). Add anhydrous solvent (2 mL). If using the free base is desired, add a stoichiometric amount of a suitable non-nucleophilic base to liberate the free guanidine. Alternatively, the reaction may proceed with the hydrochloride salt directly.

  • Reaction Setup: Cool the flask to the desired temperature (e.g., -20 °C to room temperature).

  • Addition of Reactants: Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst mixture. Stir for 5 minutes. Then, add the nitroalkane (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 24-72 hours).

  • Workup: Quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure β-nitro alcohol product.

Visualizations

Catalytic_Roles cluster_0 2-Amino-1,4,5,6-tetrahydropyrimidine cluster_1 Catalytic Functions FreeBase Free Base (Guanidine) BronstedBase Strong Brønsted Base (Deprotonates Substrate) FreeBase->BronstedBase Acts as HCl_Salt Hydrochloride Salt (Guanidinium Ion) HBondDonor H-Bond Donor (Activates Electrophile) HCl_Salt->HBondDonor Acts as

Caption: Catalytic duality of 2-Amino-1,4,5,6-tetrahydropyrimidine.

Catalytic_Cycle catalyst Guanidine Catalyst (B) protonated_cat Protonated Catalyst (BH+) catalyst->protonated_cat Deprotonates Substrate substrate Pronucleophile (R-NO2) activated_sub Nitronate Anion substrate->activated_sub protonated_cat->catalyst Protonates Adduct intermediate Adduct Anion activated_sub->intermediate Attacks Aldehyde aldehyde Aldehyde (R'-CHO) aldehyde->intermediate product Product (β-Nitro Alcohol) intermediate->product

Caption: General catalytic cycle for a guanidine-catalyzed Henry reaction.

Experimental_Workflow start Start: Prepare Catalyst Solution add_reactants Add Aldehyde and Nitroalkane at Controlled Temperature start->add_reactants monitor Monitor Reaction Progress by TLC add_reactants->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion dry Dry and Concentrate Organic Phase workup->dry purify Purify by Flash Chromatography dry->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for a catalyzed Henry reaction.

References

Formulation of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,4,5,6-tetrahydropyrimidine hydrochloride is a cyclic amidine that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential in drug discovery, particularly as modulators of key biological targets. This document provides detailed application notes and protocols for the formulation of this compound for research purposes, including information on its physicochemical properties, solubility, stability, and guidelines for the preparation of solutions for in vitro and in vivo studies. The primary research applications of its derivatives as M1 muscarinic receptor agonists and mitotic kinesin Eg5 inhibitors are also discussed, complete with signaling pathway diagrams and experimental workflows.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Chemical Formula C₄H₁₀ClN₃
Molecular Weight 135.60 g/mol
CAS Number 26893-39-0
Appearance White to off-white crystalline solid
Melting Point 152-155 °C
Storage Temperature Room Temperature, store in a dry place

Solubility and Formulation

Proper solubilization is critical for the accurate and reproducible use of this compound in experimental settings. While specific quantitative solubility data is limited in publicly available literature, the following guidelines are provided based on the properties of hydrochloride salts of small molecules.

Solubility Data

The hydrochloride salt form of 2-Amino-1,4,5,6-tetrahydropyrimidine is expected to have good aqueous solubility. Table 2 provides an estimated solubility profile in common laboratory solvents. Researchers should perform their own solubility tests to determine the precise limits for their specific experimental conditions.

SolventEstimated Solubility (Quantitative Data Not Available)Notes
Water SolubleAs a hydrochloride salt, it is expected to be soluble in water. Sonication may aid in dissolution.
Phosphate-Buffered Saline (PBS) SolubleSolubility is expected to be similar to water. Ensure the pH of the final solution is compatible with the experimental system.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for creating high-concentration stock solutions of organic molecules.
Ethanol Sparingly SolubleLower solubility is expected compared to aqueous solutions and DMSO. May require warming or sonication to dissolve.
Experimental Protocols for Solution Preparation
  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * Volume (L) * 135.60 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound in a sterile conical tube.

  • Add solvent: Add the desired volume of sterile, purified water (e.g., Milli-Q) to the tube.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Sterilize: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Store: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Calculate the required mass:

    • Mass (mg) = 50 mmol/L * Volume (L) * 135.60 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the compound into a sterile tube.

  • Add solvent: Add the desired volume of anhydrous DMSO.

  • Dissolve: Vortex until the compound is fully dissolved.

  • Store: Store the DMSO stock solution in small aliquots at -20°C to minimize water absorption and freeze-thaw cycles.

  • Thaw an aliquot of the aqueous or DMSO stock solution.

  • Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Add the diluted compound to the cell cultures and proceed with the experiment.

In Vitro Formulation Workflow

For in vivo studies, the formulation will depend on the route of administration and the required dose. Due to the lack of specific data for this compound, a formulation development study is recommended. A common starting point for soluble compounds for intraperitoneal (IP) or oral (PO) administration is a saline-based vehicle.

  • Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO).

  • For administration, dilute the stock solution in a sterile vehicle such as saline (0.9% NaCl) or PBS.

  • If a co-solvent is necessary to maintain solubility, a mixture of DMSO, PEG300, and saline can be explored. A common vehicle for compounds with limited aqueous solubility is 10% DMSO, 40% PEG300, and 50% saline.

  • The final formulation should be a clear solution and sterile-filtered before administration.

  • Conduct a tolerability study in a small cohort of animals to assess any adverse effects of the formulation.

Stability

The stability of this compound is influenced by pH and light.

  • pH Stability: The tetrahydropyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH (around 7).[1]

  • Photostability: Pyrimidine derivatives can be sensitive to light. It is recommended to protect solutions from light, especially during long-term storage or extended experiments, by using amber vials or covering containers with foil.[1]

Research Applications and Signaling Pathways

While the direct biological activity of this compound is not extensively characterized, its scaffold is a cornerstone for the synthesis of various biologically active molecules. Two of the most well-documented applications for its derivatives are as M1 muscarinic receptor agonists and mitotic kinesin Eg5 inhibitors.

M1 Muscarinic Receptor Agonism

Derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine have been identified as agonists of the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] M1 receptor activation is a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease.

Signaling Pathway:

Upon agonist binding, the M1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses that are crucial for learning and memory.[3][4]

M1_Signaling Agonist Agonist M1 Receptor M1 Receptor Agonist->M1 Receptor Gq/11 Gq/11 M1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

M1 Muscarinic Receptor Signaling Pathway
Mitotic Kinesin Eg5 Inhibition

Certain derivatives of the tetrahydropyrimidine scaffold have been developed as inhibitors of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[1][5]

Mechanism of Action:

Eg5 functions by sliding antiparallel microtubules apart to establish the two poles of the mitotic spindle. Inhibition of Eg5 prevents the separation of centrosomes, resulting in the formation of a monoastral spindle. This abnormal spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[5][6]

Eg5_Inhibition_Workflow cluster_0 Normal Cell Cycle cluster_1 Effect of Eg5 Inhibitor Normal Mitosis Normal Mitosis Eg5 Activity Eg5 Activity Normal Mitosis->Eg5 Activity Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Activity->Bipolar Spindle Formation Inhibition of Eg5 Inhibition of Eg5 Chromosome Segregation Chromosome Segregation Bipolar Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Eg5 Inhibitor Eg5 Inhibitor Eg5 Inhibitor->Inhibition of Eg5 Monoastral Spindle Monoastral Spindle Inhibition of Eg5->Monoastral Spindle Mitotic Arrest Mitotic Arrest Monoastral Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of Mitotic Kinesin Eg5 Inhibition

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

References

Application Notes and Protocols for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidine hydrochloride and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. This scaffold has been identified as a key pharmacophore for targeting various biological pathways, leading to the development of agents with anticancer and pro-cognitive properties. This document provides detailed application notes and experimental protocols for researchers working with these compounds, focusing on two primary areas of investigation: inhibition of the mitotic kinesin Eg5 for anticancer applications and agonism of the M1 muscarinic acetylcholine receptor for the treatment of cognitive disorders.

I. Anticancer Applications: Eg5 Inhibition

Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine, such as Monastrol, have been identified as potent and specific allosteric inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is essential for the formation and maintenance of the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[1] This mechanism of action makes Eg5 an attractive target for cancer chemotherapy, as its inhibition selectively affects proliferating cells.

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro activity of representative tetrahydropyrimidine derivatives against various cancer cell lines and their direct inhibitory effect on the Eg5 enzyme.

CompoundCell LineCytotoxicity IC50 (µM)Eg5 Inhibition IC50 (µM)Reference
MonastrolHeLa140.2[3]
MonastrolA54920-[3]
Derivative 3MCF-78.50.5[3]
Derivative 3HCT11612.2-[3]
Compound 4cMCF-745-80-[4]
Compound 4cHeLa15-100-[4]
Compound 4eMCF-745-80-[4]
Compound 4eHeLa15-100-[4]
Compound 4jMCF-745-80-[4]
Compound 4jHeLa15-100-[4]
Compound 4kMCF-745-80-[4]
Compound 4kHeLa15-100-[4]
Compound C9Caco-2, HeLa, L929, T24Micromolar range30.25[5]
Experimental Protocols

This protocol is designed to assess the cytotoxic effects of 2-amino-1,4,5,6-tetrahydropyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

This assay measures the direct inhibitory effect of a compound on the ATPase activity of the Eg5 motor protein.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Microtubules (polymerized from purified tubulin)

  • ATP

  • Assay buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Test compound

Procedure:

  • Reaction Setup: In a 96-well plate, combine microtubules (e.g., 5 µM) and varying concentrations of the test compound in the assay buffer.

  • Enzyme Addition: Add the Eg5 motor domain (e.g., 50 nM) to the wells and incubate for a short period to allow for binding to the microtubules.

  • Reaction Initiation: Initiate the reaction by adding ATP (e.g., 1 mM).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of the test compound. Determine the percentage of inhibition relative to a no-compound control and calculate the IC50 value.

In Vivo Anticancer Studies

While specific protocols for 2-amino-1,4,5,6-tetrahydropyrimidine derivatives are not extensively detailed in the public domain, general methodologies for evaluating Eg5 inhibitors in preclinical cancer models can be adapted. For instance, a quinazoline-based Eg5 inhibitor has been evaluated in a phase I clinical trial with a starting dose of 2 mg/m²/day, administered intravenously every 3 weeks, and a maximum tolerated dose (MTD) of 108 mg/m²/day was established.[6]

General Protocol Outline for Xenograft Models:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HeLa, A549) into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound via a suitable route (e.g., intravenous, intraperitoneal, or oral). The dosage and schedule will need to be determined based on maximum tolerated dose studies. For example, a starting dose could be in the range of 10-50 mg/kg, administered daily or on a specific schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway and Workflow Diagrams

Eg5_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition Mitosis with Eg5 Inhibitor Prophase Prophase: Centrosome Separation Metaphase Metaphase: Bipolar Spindle Formation Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Eg5_Inhibitor 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative Eg5 Eg5 Kinesin Eg5_Inhibitor->Eg5 binds to Inhibition Inhibition Monoastral_Spindle Monoastral Spindle Formation Inhibition->Monoastral_Spindle leads to Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Eg5 inhibitors.

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of Test Compound Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Measure_Absorbance Measure Absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Calculate % Viability and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

II. M1 Muscarinic Receptor Agonism for Cognitive Enhancement

Certain derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been developed as selective agonists for the M1 muscarinic acetylcholine receptor.[3] The M1 receptor is highly expressed in the brain regions associated with cognition and memory, such as the cerebral cortex and hippocampus.[7] M1 receptor agonists are being investigated as a therapeutic strategy for cognitive deficits observed in conditions like Alzheimer's disease.[3]

Quantitative Data: In Vitro Efficacy

The following table presents the in vitro binding affinities and functional potencies of representative M1 muscarinic receptor agonists.

CompoundAssayReceptor/TissueValueReference
Carbachol[3H]NMS CompetitionCultured Rat Neostriatal Neurons (M1)Ki = 6.5 µM (high affinity), 147 µM (low affinity)[7]
CarbacholPhosphoinositide TurnoverCultured Rat Neostriatal Neurons (M1)EC50 = 37 µM[7]
Pirenzepine (antagonist)[3H]NMS CompetitionCultured Rat Neostriatal Neurons (M1)Ki = 62 nM[7]
(Pentyloxy)-TZTP (5e)Twitch InhibitionRabbit Vas DeferensIC50 in low picomolar range[8]
(Hexyloxy)-TZTP (5f)Twitch InhibitionRabbit Vas DeferensIC50 in low picomolar range[8]
Xanomeline[35S]-GTPγS BindingCHO cells expressing human M1 receptorpEC50 = 7.4[9]
HTL9936[35S]-GTPγS BindingWild-type mouse cortical membranespEC50 = 5.6[9]
McN-A-343Gαq RecruitmentM1mAChREC50 = 11 nM[10]
IperoxoGαq RecruitmentM1mAChREC50 = 24.8 nM[10]
XanomelineGαq RecruitmentM1mAChREC50 = 37 nM[10]
Experimental Protocols

This protocol is used to determine the binding affinity of a test compound to the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to activate the Gq-coupled M1 receptor, leading to the production of inositol phosphates.

Materials:

  • Cells expressing the human M1 muscarinic receptor

  • [3H]myo-inositol

  • Assay medium (e.g., DMEM)

  • LiCl

  • Test compound

  • Dowex AG1-X8 resin

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol in an inositol-free medium.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Compound Stimulation: Add varying concentrations of the test compound and incubate for a specific time (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a solution like ice-cold perchloric acid.

  • Separation: Separate the inositol phosphates from the free [3H]myo-inositol using Dowex anion-exchange chromatography.

  • Measurement: Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Pro-cognitive Studies

In vivo studies are crucial to evaluate the effects of M1 agonists on cognitive function.

General Protocol Outline for a Murine Model of Cognitive Deficit:

  • Animal Model: Use mice, for example, to induce a cognitive deficit using a scopolamine-induced amnesia model.

  • Drug Administration: Administer the test compound at various doses (e.g., 0.01-10 mg/kg) via an appropriate route (e.g., intraperitoneal, oral, or intravenous).[9][11]

  • Cognitive Task: After a specific pre-treatment time, subject the mice to a cognitive task, such as the Morris water maze or passive avoidance test, to assess learning and memory.

  • Data Collection: Record relevant parameters, such as escape latency in the Morris water maze or latency to enter the dark compartment in the passive avoidance test.

  • Data Analysis: Compare the performance of the compound-treated groups with the vehicle-treated and scopolamine-treated control groups to determine if the compound can reverse the cognitive deficit.

Signaling Pathway Diagram

M1_Receptor_Signaling Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative (Agonist) M1_Receptor M1 Muscarinic Receptor Agonist->M1_Receptor binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Ca_Release->PKC_Activation Cellular_Response Cellular Response (e.g., Cognitive Enhancement) PKC_Activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

III. Potential Interaction with Guanidinoacetate N-methyltransferase (GAMT)

While less explored, the structural similarity of the 2-amino-1,4,5,6-tetrahydropyrimidine core to guanidinoacetate, the natural substrate of Guanidinoacetate N-methyltransferase (GAMT), suggests that derivatives of this scaffold could potentially act as inhibitors of this enzyme.[3] GAMT is a key enzyme in the biosynthesis of creatine, which is vital for energy homeostasis in tissues with high energy demands, such as the brain and muscle.[3] Further research is required to validate this hypothesis and determine the dosage and experimental conditions for studying this interaction.

Conclusion

2-Amino-1,4,5,6-tetrahydropyrimidine and its derivatives are a promising class of compounds with diverse biological activities. The detailed protocols and quantitative data provided in these application notes offer a comprehensive resource for researchers investigating their potential as anticancer agents and cognitive enhancers. Adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately advancing the development of novel therapeutics based on this versatile chemical scaffold.

References

Application Notes and Protocols: Safe Handling and Disposal of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and disposal of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride (CAS RN: 26893-39-0). Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Signal Word: Warning[1]

Pictograms:

PictogramHazard
GHS07Exclamation Mark (indicates skin and eye irritation, harmful if swallowed/inhaled, may cause respiratory irritation)

Quantitative Data Summary

PropertyValueReference
Molecular Formula C4H10ClN3[1]
Molecular Weight 135.59 g/mol [1]
CAS Number 26893-39-0[1][2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Nitrile or butyl rubber gloves.Provides chemical resistance.
Skin and Body Protection Standard laboratory coat.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.

Experimental Protocols: Safe Handling

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed.

  • Store under an inert atmosphere at room temperature.[1]

Weighing and Solution Preparation
  • Perform all weighing and solution preparation in a certified chemical fume hood to avoid inhalation of dust.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood start Don Appropriate PPE weigh Weigh Compound on Analytical Balance start->weigh transfer Carefully Transfer to Beaker weigh->transfer add_solvent Slowly Add Solvent transfer->add_solvent dissolve Dissolve with Gentle Agitation add_solvent->dissolve end_hood Solution Prepared dissolve->end_hood outside_hood Label Container with Contents and Hazards end_hood->outside_hood

Caption: Workflow for weighing and preparing solutions.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

  • For large spills, contain the spill and absorb with an inert material (e.g., sand, vermiculite).

  • Clean the spill area with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Sweep/Scoop into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Cleaned dispose->end Disposal_Protocol start Waste Generated collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs arrange_pickup Arrange for Professional Disposal contact_ehs->arrange_pickup end Waste Disposed of Safely arrange_pickup->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydropyrimidines, particularly via the Biginelli reaction and related methods.

Q1: I am experiencing very low or no yield of my desired tetrahydropyrimidine product. What are the potential causes and how can I improve the outcome?

A1: Low yields are a frequent challenge in tetrahydropyrimidine synthesis.[1][2] Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Catalyst Optimization: The choice and amount of catalyst are critical.[3][4] While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[3]

    • Action: Screen various Lewis acids (e.g., La(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) or organocatalysts (e.g., DABCO), which have been shown to improve yields.[5][6] Ensure you are using the optimal catalyst loading, as too much or too little can be detrimental.[7]

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact reaction efficiency.[1][7]

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2][3] Experiment with different solvents such as ethanol, methanol, acetonitrile, or even solvent-free conditions, as the polarity of the solvent can influence the reaction rate.[3][6][8] Some reactions benefit from heating/reflux, while others proceed well at room temperature.[1][5]

  • Reagent Purity and Stoichiometry: Impurities in your starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to unwanted side products.[3][7]

    • Action: Ensure all reagents are of high purity.[1] While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[7]

Q2: My reaction is producing multiple products or significant side products. How can I improve the selectivity?

A2: The formation of side products is a common issue. Here are some strategies to enhance the selectivity of your reaction:

  • Control of Reaction Temperature: High temperatures can sometimes lead to the formation of side products.[1]

    • Action: Try running the reaction at a lower temperature to see if it improves the product profile.

  • Alternative Synthetic Routes: If side reactions are persistent, consider a stepwise approach.

    • Action: For instance, pre-forming an imine intermediate by reacting the aldehyde and urea/thiourea before adding the active methylene compound can sometimes lead to a cleaner reaction and better yield.[8]

  • Choice of Catalyst: The catalyst can influence the reaction pathway.

    • Action: Switching from a strong Brønsted acid to a milder Lewis acid may reduce the formation of acid-catalyzed side products.[3]

Q3: I am having difficulty purifying my tetrahydropyrimidine product. What are the best practices?

A3: The polar nature of many tetrahydropyrimidines can make purification challenging, especially with aqueous workups where product loss can be significant.[1]

  • Minimize Aqueous Workup: If your product is highly water-soluble, minimize the number of water washes.[1]

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Action: After initial isolation (e.g., by filtration if the product precipitates), recrystallize the crude product from a suitable solvent like ethanol.[6]

  • Column Chromatography: For products that are difficult to crystallize or when trying to separate from closely related impurities, column chromatography is a good option.

    • Action: Neutral alumina can be an effective stationary phase for polar compounds.[1] A common mobile phase for purification is a mixture of ethyl acetate and n-hexane.[9]

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts used for the Biginelli reaction in tetrahydropyrimidine synthesis?

A4: A wide range of catalysts have been successfully employed. These include:

  • Brønsted Acids: HCl is the classical catalyst.[5][8]

  • Lewis Acids: Lanthanide triflates (e.g., La(OTf)₃, Yb(OTf)₃), Cu(OTf)₂, BiCl₃, and Mn(OAc)₃·2H₂O have been shown to be effective and can improve reaction times and yields.[5][6]

  • Organocatalysts: DABCO is a commonly used base catalyst.[5][10]

  • Solid-Supported Catalysts: Polymer-supported reagents and nanocomposites are also utilized.[5]

Q5: What solvents are typically recommended for tetrahydropyrimidine synthesis?

A5: The choice of solvent can significantly affect the outcome of the reaction. Commonly used solvents include:

  • Alcohols: Ethanol and methanol are frequently used, often under reflux conditions.[5][8]

  • Other Polar Solvents: Dioxane and acetonitrile are also effective.[6][8]

  • Solvent-Free: In some cases, running the reaction neat (solvent-free) can lead to shorter reaction times and higher yields.[2][6]

Q6: Can microwave irradiation be used to accelerate the synthesis?

A6: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of tetrahydropyrimidine derivatives.[9][11][12][13]

Data Presentation

Table 1: Comparison of Catalysts in Tetrahydropyrimidine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux478[5]
DABCOEthanolReflux588[5]
La(OTf)₃Ethanol1001-1.585-98[6]
Amidosulfonic acidMethanol, n-butanol, dioxaneRefluxNot specified35-50[8]
NoneEthanolReflux20-24Lower yields[9]

Table 2: Effect of Solvent on Tetrahydropyrimidine Synthesis using La(OTf)₃ Catalyst

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol1001.598[6]
Acetonitrile100292[6]
Ethylene dichloride100375[6]
Tetrahydrofuran100370[6]
Dimethylformamide1002.585[6]
Water100365[6]
Solvent-free100195[6]

Experimental Protocols

Protocol 1: General Procedure for Tetrahydropyrimidine Synthesis using an Acid Catalyst (e.g., HCl)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.1 mmol).[5]

  • Add ethanol (15 mL) as the solvent.[5]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[3]

  • The crude product can be further purified by recrystallization from ethanol.[6]

Protocol 2: Lanthanum Triflate (La(OTf)₃) Catalyzed Synthesis of Tetrahydropyrimidines

  • In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), the acetoacetanilide derivative (1.1 mmol), and the urea derivative (1.2 mmol).[6]

  • Add ethanol (0.5 mL) and lanthanum triflate (0.1 mmol, 10 mol%).[6]

  • Stir the mixture at 100 °C. The reaction mixture may solidify or become sticky.[6]

  • After approximately 35 minutes, add another 0.5 mL of ethanol and continue stirring for about 25 more minutes.[6]

  • Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, add 5 mL of ethanol and cool the mixture to room temperature.[6]

  • Pour the reaction mixture slowly into 20 mL of ice-cold water with stirring.[6]

  • Allow the product to precipitate completely.[6]

  • Filter the crude product and wash it with a 20% aqueous solution of ethanol (3 x 5 mL).[6]

  • Recrystallize the product from ethanol for further purification.[6]

Visualizations

experimental_workflow reagents Combine Aldehyde, β-Ketoester, and Urea/Thiourea solvent_catalyst Add Solvent and Catalyst reagents->solvent_catalyst reaction Heat/Stir at Optimal Temperature solvent_catalyst->reaction monitor Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Isolate Crude Product (Filtration/Precipitation) monitor->workup Complete purification Purify Product (Recrystallization or Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for tetrahydropyrimidine synthesis.

troubleshooting_workflow start Low Yield or Side Products check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Different Catalysts (Lewis Acids, Organocatalysts) check_reagents->optimize_catalyst optimize_conditions Optimize Temperature, Time, and Solvent optimize_catalyst->optimize_conditions modify_procedure Consider Stepwise Addition of Reagents optimize_conditions->modify_procedure review_purification Review Purification Method (e.g., Recrystallization vs. Chromatography) modify_procedure->review_purification success Improved Yield and Purity review_purification->success

Caption: Troubleshooting workflow for optimizing tetrahydropyrimidine synthesis.

References

Common issues in 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are hydrolysis, oxidation, and photodegradation.[1] The central cyclic amidine ring is susceptible to opening via hydrolysis, a process that is accelerated under acidic or basic conditions.[1] Additionally, the amine groups can be prone to oxidation, and the pyrimidine ring can undergo photodegradation upon exposure to UV light.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH (around 7).[1] Both acidic and basic conditions can catalyze the degradation of the tetrahydropyrimidine ring.[1]

Q3: What are the likely degradation products from hydrolysis?

A3: Acid- or base-catalyzed hydrolysis is expected to open the tetrahydropyrimidine ring, yielding linear amino amides. For instance, the hydrolysis of 2-amino-1,4,5,6-tetrahydropyrimidine would likely produce N-(3-aminopropyl)urea, which can be further hydrolyzed to 1,3-diaminopropane and urea or its decomposition products.[1]

Q4: Is this compound sensitive to light?

A4: Yes, pyrimidine derivatives can be susceptible to photodegradation.[1] It is recommended to protect solutions of these compounds from light, especially during long-term storage or prolonged experiments, to prevent the formation of photoproducts.[1]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] An inert atmosphere is recommended for storage. It should be protected from light.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution
  • Symptom: You observe a decrease in the concentration of your compound over time in solution, or you see unexpected peaks in your analytical analysis (e.g., HPLC, LC-MS).

  • Possible Causes & Solutions:

    • Hydrolysis: The compound may be degrading due to hydrolysis, especially if your solution is acidic or basic.

      • Troubleshooting Step 1: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it to be as close to neutral as possible, if your experimental conditions permit.[1]

      • Troubleshooting Step 2: Prepare fresh solutions immediately before use. For stock solutions, consider storing them at low temperatures (-20°C or -80°C) to slow the rate of hydrolysis.[1]

      • Troubleshooting Step 3: If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.

    • Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents.

      • Troubleshooting Step 1: Degas your solvents before preparing solutions.

      • Troubleshooting Step 2: Consider adding an antioxidant to your solution, provided it does not interfere with your experiment.

      • Troubleshooting Step 3: Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Photodegradation: Exposure to light, especially UV light, can cause degradation.

      • Troubleshooting Step 1: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Troubleshooting Step 2: Minimize the exposure of your experimental setup to direct light.

Issue 2: Poor Solubility or Precipitation in Biological Assays
  • Symptom: Your compound precipitates out of the assay buffer, leading to inconsistent results.

  • Possible Causes & Solutions:

    • Low Solubility: The compound may have limited solubility in your specific assay buffer at the desired concentration.

      • Troubleshooting Step 1: Visually inspect your solutions for any signs of precipitation.

      • Troubleshooting Step 2: Determine the solubility of your compound in the assay buffer.

      • Troubleshooting Step 3: If solubility is an issue, consider using a co-solvent like DMSO. Ensure the final concentration of the co-solvent is compatible with your assay system and does not affect the biological outcome.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: You are observing high variability in your experimental results.

  • Possible Causes & Solutions:

    • Compound Instability in Assay Conditions: The compound may be degrading over the course of the experiment.

      • Troubleshooting Step 1: Perform a stability study of your compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure). Analyze samples at different time points by HPLC to determine the rate of degradation.

      • Troubleshooting Step 2: If degradation is observed, consider modifying the assay conditions, such as reducing the incubation time or adjusting the buffer pH, if possible.

      • Troubleshooting Step 3: Prepare fresh dilutions of the compound from a stable stock solution for each experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀ClN₃[2]
Molecular Weight 135.60 g/mol
Melting Point 152-155°C[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Table 2: Purification Method Outcomes for Tetrahydropyrimidine Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Column Chromatography 70-85%>95%60-80%Yield can be lower due to potential for irreversible adsorption on the stationary phase.[3]
Recrystallization 85-95%>99%70-90%Often used as a final polishing step after initial purification.[3]
Acid-Base Extraction 50-70%80-90%>90%Effective for removing non-basic impurities but may not separate structurally similar basic byproducts.[3]

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyrimidinone Precursor via Biginelli Reaction

This protocol describes a general method for synthesizing a dihydropyrimidinone, which can be a precursor to tetrahydropyrimidine derivatives.

  • Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

  • Materials:

    • Aromatic aldehyde (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Urea (15 mmol)

    • Ethanol (25 mL)

    • Concentrated HCl (0.5 mL) or other suitable catalyst

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.[4]

    • Add the catalyst (e.g., concentrated HCl).[4]

    • Reflux the mixture with stirring for 4-5 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature.[4]

    • Pour the mixture into ice-cold water to precipitate the product.[4]

    • Collect the solid by filtration, wash with cold water, and dry.[4]

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[4]

Protocol 2: Purification by Recrystallization (Single Solvent)
  • Objective: To purify crude this compound.

  • Materials:

    • Crude compound

    • Suitable solvent (e.g., ethanol, isopropanol)

    • Activated charcoal (optional)

  • Procedure:

    • Select a solvent in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature.[3]

    • In a flask, add the crude solid and a minimal amount of the selected solvent.[3]

    • Heat the mixture with stirring until the solid completely dissolves.[3]

    • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.[3]

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[3]

    • Further cooling in an ice bath can maximize the yield.[3]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Protocol 3: Stability Assessment by HPLC
  • Objective: To determine the stability of this compound in a given buffer.

  • Materials:

    • This compound

    • Experimental buffer (e.g., phosphate-buffered saline at a specific pH)

    • HPLC system with a suitable column (e.g., C18)

    • Mobile phase (to be optimized based on the compound's properties)

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

    • Dilute the stock solution to the final experimental concentration in the desired buffer.

    • Incubate the solution under the experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by HPLC to determine the concentration of the parent compound.

    • Plot the concentration of the compound versus time to determine the degradation rate.

Visualizations

Signaling Pathways

2-Amino-1,4,5,6-tetrahydropyrimidine and its derivatives have been investigated as modulators of G protein-coupled receptors, such as muscarinic and adenosine receptors.

M1_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine (Agonist) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

A1_Adenosine_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 Adenosine Receptor Gi Gi/o A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (Inhibition) PKA->CellularResponse Phosphorylates Targets Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine (Agonist) Agonist->A1R Binds

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow

Synthesis_and_Purification_Workflow Start Start: Starting Materials (e.g., Aldehyde, β-Ketoester, Guanidine) Reaction Synthesis Reaction (e.g., Biginelli Reaction) Start->Reaction Workup Reaction Workup (e.g., Precipitation, Filtration) Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification CrudeProduct->Purification e.g., Recrystallization, Column Chromatography Analysis Purity Analysis (e.g., HPLC, NMR, TLC) Purification->Analysis Analysis->Purification If impure PureProduct Pure Product Analysis->PureProduct If pure End End: Storage/Use PureProduct->End

Caption: General Workflow for Synthesis and Purification.

References

Technical Support Center: 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a frequent challenge. Several factors can contribute to this issue. A primary cause is incomplete reaction, which can be addressed by optimizing reaction time and temperature. For instance, in syntheses involving the cyclization of 1,3-diaminopropane with a guanylating agent, ensuring the reaction goes to completion is critical. The choice of solvent and catalyst also plays a significant role. Some reactions benefit from polar protic solvents like methanol, while others may proceed more efficiently in aprotic solvents or even under solvent-free conditions.[1] Additionally, the purity of starting materials is crucial; impurities can lead to side reactions or deactivate catalysts.[1]

Troubleshooting Steps for Low Yield:

  • Verify Starting Material Purity: Ensure 1,3-diaminopropane and the guanylating agent (e.g., S-methylisothiourea sulfate, cyanamide) are of high purity.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures, as some cyclizations are effective at room temperature while others require reflux.[1]

  • Solvent Selection: If using a solvent, consider screening different options. Methanol has been reported to be effective in similar syntheses.[1]

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may or may not be beneficial and can complicate purification.

  • Purification Losses: The hydrochloride salt of 2-Amino-1,4,5,6-tetrahydropyrimidine can be highly water-soluble, leading to significant losses during aqueous workups. Minimize washing with water or use saturated brine. Consider alternative purification methods like column chromatography on neutral alumina.[1]

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: Side product formation is a common issue that reduces both yield and purity. In cyclic guanidine synthesis, potential side reactions include the formation of linear guanidinylated intermediates that fail to cyclize, as well as oligomers or polymers.[2] High reaction temperatures can often promote the formation of these undesired products.[1]

Strategies to Minimize Side Products:

  • Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions.

  • Protecting Groups: For more complex syntheses or when dealing with sensitive functional groups, the use of protecting groups on the diamine can prevent unwanted reactions.

  • Controlled Addition of Reagents: Slow, dropwise addition of one reagent to another can sometimes help to control the reaction and minimize the formation of side products.

Q3: What is the most effective method for purifying this compound?

A3: Purification can be challenging due to the compound's polarity and solubility. Recrystallization is a common and effective method for purifying the final hydrochloride salt.

Recommended Purification Protocol (Recrystallization):

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, you can treat it with a small amount of activated charcoal and then filter it hot through a celite pad to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

For products that are difficult to crystallize, column chromatography using a polar stationary phase like silica gel or alumina may be necessary.

Quantitative Data Summary

The following table summarizes various reaction conditions and their reported yields for the synthesis of tetrahydropyrimidine derivatives, providing a comparative overview to aid in experimental design.

Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYield (%)Reference
Benzonitriles1,3-DiaminopropaneMethanolRoom Temp.-Good to High[1]
Nicotinic Acid1,3-DiaminopropaneBoric Acid / TolueneReflux-< 45[1]
Aldehyde, N-methylthiourea, Methyl acetoacetate-HCl, 2-amino-1-(4-nitrophenyl)-1,3-propanediol / Dioxane/CHCl₃Room Temp.24 h63[1]
Alkyl diamineCyanogen bromideNH₃/EtOHMicrowave10 h60[2]

Experimental Protocols

Synthesis of this compound from 1,3-Diaminopropane and S-Methylisothiourea Sulfate

This protocol describes a common method for the synthesis of the target compound.

Materials:

  • 1,3-Diaminopropane

  • S-Methylisothiourea sulfate

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1 molar equivalent) in absolute ethanol.

  • To this solution, add 1,3-diaminopropane (1 molar equivalent) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic (around pH 1-2). This will precipitate the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold diethyl ether.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants Reactants (1,3-Diaminopropane, Guanylating Agent) reaction Cyclization Reaction (e.g., in Ethanol, Reflux) reactants->reaction 1. Mix & Heat acidification Acidification (with HCl) reaction->acidification 2. Cool filtration Filtration acidification->filtration 3. Precipitate recrystallization Recrystallization (from Ethanol) filtration->recrystallization 4. Dissolve & Cool drying Drying recrystallization->drying 5. Filter final_product Pure Product drying->final_product 6. Obtain

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yield issues.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure optimize_conditions Optimize Reaction Conditions (Time, Temp) conditions_not_optimal Adjust Time/ Temperature optimize_conditions->conditions_not_optimal Not Optimal conditions_optimal Conditions OK optimize_conditions->conditions_optimal Optimal check_workup Review Workup & Purification Procedure workup_issue Minimize Aqueous Washes/ Use Alternative Purification check_workup->workup_issue Losses Identified workup_ok Procedure OK check_workup->workup_ok No Issues impure->optimize_conditions pure->optimize_conditions conditions_not_optimal->check_workup conditions_optimal->check_workup final_check Re-evaluate Protocol/ Consider Alternative Route workup_issue->final_check workup_ok->final_check

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. The cyclic amidine structure is susceptible to ring opening via hydrolysis, particularly under acidic or basic conditions. The amino group can be a target for oxidation, and the pyrimidine ring may undergo photodegradation upon exposure to light.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the tetrahydropyrimidine ring. The compound is most stable in neutral or near-neutral pH environments.[1]

Q3: What are the expected degradation products from hydrolysis?

A3: Acid- or base-catalyzed hydrolysis is expected to open the tetrahydropyrimidine ring, initially forming N-(3-aminopropyl)urea. This intermediate can then be further hydrolyzed to yield 1,3-diaminopropane and urea.[1]

Q4: Is this compound sensitive to light?

A4: Yes, pyrimidine derivatives can be susceptible to photodegradation.[1] Exposure to UV light may lead to the formation of various photoproducts. It is recommended to protect solutions of this compound from light, especially during long-term storage or extended experiments.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound in aqueous solution.

  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over a short period.

  • Possible Cause: The pH of the solution is likely too acidic or too basic, accelerating hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Adjust the pH to a neutral or near-neutral range (pH 6.5-7.5) using appropriate buffers.

    • Prepare fresh solutions and monitor the stability at the adjusted pH.

    • If the issue persists, consider preparing the solution fresh before each experiment.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

  • Symptom: New peaks, not corresponding to the parent compound or known impurities, are observed in the HPLC chromatogram.

  • Possible Cause: These are likely degradation products from hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Steps:

    • To identify the degradation pathway, conduct a forced degradation study (see Experimental Protocols section). This will help in tentatively identifying the peaks based on the stress condition that generated them.

    • Use a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all degradation products (see Experimental Protocols section).

    • For structural elucidation of the unknown peaks, LC-MS analysis is recommended.

Issue 3: Inconsistent results between experimental replicates.

  • Symptom: Significant variation in the concentration of the parent compound or the profile of degradation products across identical experiments.

  • Possible Cause: This could be due to inconsistent exposure to light or oxygen, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure all experimental setups are consistently protected from light by using amber vials or covering glassware with aluminum foil.

    • If oxidation is suspected, consider degassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon.

    • Maintain a constant and controlled temperature for all experiments.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hoursHydrolysis
Base Hydrolysis0.1 M NaOH60°C24 hoursHydrolysis
Oxidation3% H₂O₂Room Temperature24 hoursOxidation
PhotodegradationUV light (e.g., 254 nm)Room Temperature24 hoursPhotodegradation
Thermal DegradationDry Heat80°C48 hoursThermolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have absorbance (e.g., 210 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Optimization:

    • Inject a mixture of the stressed samples to observe the separation of all degradation products from the parent peak.

    • Adjust the gradient slope, flow rate (start with 1.0 mL/min), and column temperature to improve resolution.

    • If co-elution occurs, consider using a different column chemistry (e.g., C8 or Phenyl-Hexyl) or modifying the mobile phase (e.g., using methanol instead of acetonitrile, or a different pH modifier like trifluoroacetic acid).

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway (Hypothetical) cluster_photodegradation Photodegradation Pathway (Hypothetical) A 2-Amino-1,4,5,6-tetrahydropyrimidine B N-(3-aminopropyl)urea A->B Ring Opening (Acid/Base Catalyzed) C 1,3-diaminopropane + Urea B->C Further Hydrolysis D 2-Amino-1,4,5,6-tetrahydropyrimidine E Oxidized Products (e.g., N-oxides, hydroxylated derivatives) D->E Oxidizing Agent (e.g., H₂O₂) F 2-Amino-1,4,5,6-tetrahydropyrimidine G Photoproducts (e.g., dimers, ring-contracted products) F->G UV Light Start Start->A Start->D Start->F Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Further Characterization A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Photodegradation (UV Light, RT) A->B4 C HPLC Analysis (Stability-Indicating Method) B1->C B2->C B3->C B4->C D Peak Identification and Quantification C->D E LC-MS Analysis (for unknown peaks) D->E If unknowns present F Structure Elucidation E->F

References

Troubleshooting low bioactivity of tetrahydropyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydropyrimidine Compounds

Welcome, researchers and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to the low bioactivity of tetrahydropyrimidine compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: My tetrahydropyrimidine compound shows lower than expected activity in my cell-based assay. What are the primary areas to investigate?

A1: Discrepancies in expected versus observed bioactivity are a common challenge. The investigation should be systematic, focusing on three main areas:

  • Compound Integrity and Purity: Verify the compound's identity, purity, and stability. Impurities or degradation can significantly reduce the effective concentration of the active molecule.[1]

  • Solubility and Aggregation: Tetrahydropyrimidines can have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended. Aggregation can also lead to non-specific effects or a complete loss of activity.[1][2]

  • Assay Conditions and Target Engagement: The experimental setup itself can be a source of error. This includes issues with cell health, reagent stability, and whether the compound is actually reaching and interacting with its biological target.[3][4]

Q2: How can I be sure my compound is pure and has the correct structure?

A2: It is crucial to verify the identity and purity of each new batch of a synthetic compound.[5] Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity percentage of the compound.[5][6] A pure compound should ideally show a single, sharp peak.

  • Mass Spectrometry (MS): To confirm that the molecular weight of the compound matches the expected value.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can help identify impurities.[5]

Q3: What are the best practices for storing tetrahydropyrimidine compounds?

A3: Proper storage is critical to prevent degradation.[7][8]

  • Solid Form: Store solid compounds in a cool, dry, and dark place.[7] For long-term storage, refrigeration (2–8°C) or freezing (-20°C to -80°C) is recommended, especially for sensitive compounds.[9][10]

  • In Solution: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.[1] Store these stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1][9] DMSO is also hygroscopic (absorbs water), which can cause compounds to precipitate over time if not handled correctly.[2] Always prepare fresh aqueous working solutions from the DMSO stock for each experiment.[1]

Q4: My compound seems to be precipitating in the aqueous assay buffer. How can I address this solubility issue?

A4: Poor aqueous solubility is a major hurdle for many compounds.[11][12]

  • Visual Inspection: First, visually inspect the solution after diluting the DMSO stock into your aqueous buffer. Any cloudiness or precipitate is a clear sign of solubility issues.[5]

  • Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is kept to a minimum (typically <0.5%) in your assay, as the solvent itself can be toxic to cells.[1][5] Always run a solvent control to check for toxicity.[5]

  • Modify Assay Buffer: In some cases, adding a small amount (e.g., 0.01%) of a non-ionic detergent like Tween-80 or Triton X-100 can help prevent aggregation.[1]

  • Early Solubility Screening: It is beneficial to screen for compound solubility early in the discovery process to identify potential issues.[2]

Q5: Could the tetrahydropyrimidine ring itself be unstable under my experimental conditions?

A5: Yes, the stability of the tetrahydropyrimidine ring can be pH-dependent. Both acidic and basic conditions may catalyze hydrolysis, leading to ring-opening and degradation. The rate of degradation is generally lowest at a neutral or near-neutral pH (around 7). Additionally, pyrimidine derivatives can be sensitive to light (photodegradation), so solutions should be protected from light, especially during long experiments or storage.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving the problem of low bioactivity.

Guide 1: Systematic Troubleshooting Workflow

If you observe low bioactivity, follow this workflow to systematically identify the root cause.

G start Low Bioactivity Observed cat1 Step 1: Check Compound Integrity start->cat1 sub1a Confirm Structure (NMR, MS) cat1->sub1a sub1b Assess Purity (HPLC) cat1->sub1b sub1c Check for Degradation (pH, Light, Temp) cat1->sub1c cat2 Step 2: Investigate Solubility & Aggregation sub2a Visually Inspect for Precipitation cat2->sub2a sub2b Run Solvent Controls cat2->sub2b sub2c Test Solubility Modifiers (e.g., detergents if applicable) cat2->sub2c cat3 Step 3: Evaluate Assay & Target sub3a Verify Cell Health & Viability cat3->sub3a sub3b Confirm Target Expression (if applicable) cat3->sub3b sub3c Perform Target Engagement Assay cat3->sub3c end_ok Problem Resolved sub1b->cat2 If pure & correct sub2b->cat3 If soluble sub3c->end_ok If target engaged

Caption: A step-by-step workflow for troubleshooting low bioactivity.
Guide 2: Data Interpretation & Quantitative Analysis

Summarize your findings in a structured manner to easily compare batches and conditions.

Table 1: Compound Quality Control Data

ParameterBatch A (Expected Activity)Batch B (Low Activity)Acceptance Criteria
Purity (HPLC) 99.5%85.2%> 98%
Identity (MS) Correct MassCorrect MassMatch Expected MW
Appearance White Crystalline SolidYellowish PowderWhite Crystalline Solid
Solubility in DMSO > 50 mM> 50 mM> 10 mM
Aqueous Solubility Precipitates at 100 µMPrecipitates at 100 µMNo precipitation at 1x test conc.

Table 2: Experimental Condition Parameters

ParameterStandard ProtocolTroubleshooting ModificationRationale
Final DMSO % 0.5%0.1%Reduce potential solvent toxicity.
Assay Buffer PBS, pH 7.4PBS + 0.01% Tween-80Improve solubility, prevent aggregation.
Incubation Time 24 hours48 hoursAllow more time for compound to act.
Storage (Aliquots) -20°C, 5 freeze-thaw cycles-80°C, single-use aliquotsPrevent degradation from handling.[9]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of a tetrahydropyrimidine compound.

  • Objective: To determine the purity of the synthesized compound by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[6]

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm) or use a DAD to scan across a range (e.g., 200-400 nm).[6]

    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL.[13] Filter through a 0.22 µm syringe filter before injection.

    • Analysis: Inject a solvent blank, followed by the sample. Integrate all peaks and calculate the purity using the area normalization method.[6]

G prep Sample Prep (1 mg/mL in DMSO, filter) inject Inject into HPLC prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/DAD Detection separate->detect analyze Data Analysis (Peak Integration, Area %) detect->analyze

Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[14]

  • Objective: To determine the effect of the tetrahydropyrimidine compound on cell viability.

  • Materials:

    • Cells cultured in a 96-well plate.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • MTT Reagent (e.g., 5 mg/mL in PBS).[15]

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in isopropanol).[5]

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include untreated cells and solvent-only controls.[5]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[1]

    • MTT Addition: Add 10-20 µL of MTT Reagent to each well and incubate for 2-4 hours, until a purple precipitate is visible.[1][16]

    • Solubilization: Carefully remove the medium and add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[5]

    • Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength between 500-600 nm (typically 570 nm).[14][17]

    • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Target Engagement Confirmation

Confirming that a compound interacts with its intended target in a cellular context is a critical validation step.[18][19] While specific methods are highly target-dependent, a general principle is to measure a direct or proximal biomarker of target modulation.[4]

  • Objective: To validate that the compound engages its target in intact cells.

  • Example Approach (for a Kinase Target):

    • Assay Principle: Measure the phosphorylation of a known downstream substrate of the target kinase.

    • Methodology:

      • Treat cells with the tetrahydropyrimidine compound for a short duration (e.g., 1-2 hours).

      • Lyse the cells to extract proteins.

      • Use a specific antibody in an immunoassay (e.g., Western Blot or ELISA) to detect the phosphorylated form of the substrate protein.

      • A successful target engagement should result in a dose-dependent decrease in the phosphorylation of the substrate.

    • Controls: Include a known inhibitor of the kinase as a positive control and a vehicle-treated sample as a negative control.

G ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (Target) ligand->receptor Activates substrate Downstream Substrate receptor->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-Substrate) substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response compound Tetrahydropyrimidine Inhibitor compound->receptor Inhibits

Caption: Simplified signaling pathway for target engagement validation.

References

Technical Support Center: Purification Challenges for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of polar heterocyclic compounds using various chromatographic techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar heterocyclic compound shows little to no retention on a C18 column and elutes in or near the solvent front. How can I improve its retention?

A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous mobile phase, you can gradually increase the aqueous portion. Modern RP columns are often designed to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[1][2]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[3][4][5] It employs a polar stationary phase with a mobile phase that has a high concentration of a water-miscible organic solvent.[3][4]

  • Use Ion-Pairing Chromatography: For ionizable heterocyclic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.

Issue 2: Peak Tailing in Normal-Phase Chromatography

Q: I am observing significant peak tailing when purifying my basic heterocyclic amine on a silica gel column. How can I improve the peak shape?

A: Peak tailing for basic compounds on silica gel is often caused by strong interactions with acidic silanol groups on the silica surface.[6] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica.

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1%.

    • Ammonia: A solution of ammonium hydroxide in methanol (e.g., 10%) can be used as a component of the mobile phase.[7]

  • Deactivate the Silica Gel: Before loading your sample, flush the column with a solvent system containing a base like triethylamine to neutralize the acidic sites.[1]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as alumina or a bonded phase like amino or cyano.[8]

Issue 3: Compound Instability on Silica Gel

Q: My polar heterocyclic compound appears to be degrading on the silica gel column. What are my purification options?

A: If your compound is unstable on silica, it is crucial to use a more inert stationary phase or a different purification technique.[3][7]

  • Use Deactivated Silica: As mentioned for peak tailing, deactivating the silica with a base can reduce its acidity and may prevent degradation.[7]

  • Switch to Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

  • Employ Reversed-Phase Chromatography: The non-polar stationary phase in RP chromatography is less likely to cause acid-catalyzed degradation.[3]

Issue 4: Co-elution with Impurities

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Achieving baseline separation between compounds of similar polarity requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides the best separation.[8]

  • Use a Shallow Elution Gradient: In HPLC, a shallower gradient can significantly improve the resolution between closely eluting peaks.[8]

  • Change the Stationary Phase: Switching to a different stationary phase (e.g., from silica to alumina, or a C18 to a phenyl-hexyl column) can alter the selectivity of the separation and may resolve the co-eluting peaks.[8]

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying polar heterocyclic compounds?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[3][4] HILIC is particularly useful for the purification of very polar compounds that are not well-retained by reversed-phase chromatography.[4][5] If your polar heterocyclic compound elutes in the void volume on a C18 column, HILIC is a highly recommended alternative.[4]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my polar heterocyclic compound?

A2: The choice depends on the specific properties of your compound.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for polar compounds, but issues like strong retention and peak tailing (for basic compounds) can occur.[5][9]

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While generally the first choice for many organic compounds, highly polar molecules may have insufficient retention.[10]

A good starting point is to assess your compound's polarity. If it is highly polar, HILIC or a polar-embedded reversed-phase column might be more effective than standard RPC.[2] For moderately polar compounds, both techniques could be viable, and the choice may depend on factors like the nature of impurities and compound stability.

Q3: My compound is not soluble in the mobile phase for normal-phase chromatography. How can I load it onto the column?

A3: This is a common issue, especially with highly polar compounds. Dry loading is the recommended technique in this situation.[11]

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a suitable solvent in a round-bottomed flask.

  • Add a small amount of silica gel to the solution.

  • Remove the solvent by rotary evaporation until you have a free-flowing powder of your compound adsorbed onto the silica.[7]

  • Carefully add this powder to the top of your packed column.[7]

Q4: Can I reuse HILIC columns?

A4: Yes, to some extent, HILIC columns can be reused. The reusability will depend on the purity of the crude reaction mixture being loaded onto the column.[4] It is good practice to wash the column thoroughly with a strong solvent after each run to remove any strongly retained impurities.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Heterocyclic Compounds

TechniqueStationary PhaseMobile PhaseBest Suited ForCommon Issues
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar organic solventsModerately polar compoundsStrong retention of very polar compounds, peak tailing for bases, compound degradation on acidic silica.[5][6]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Non-polar to moderately polar compoundsPoor retention of very polar compounds.
HILIC Polar (e.g., Silica, Diol, Amine)High organic with a small amount of aqueous bufferVery polar and hydrophilic compounds.[3][4][5]Requires careful mobile phase preparation and column equilibration.
Ion-Exchange (IEX) Charged functional groupsAqueous buffersIonizable compounds (acids and bases)Can be complex to set up; sensitive to pH and buffer concentration.[12]

Table 2: Common Mobile Phase Modifiers for Purifying Basic Heterocycles

ModifierTypical ConcentrationPurposeChromatographic Mode
Triethylamine (TEA) 0.1 - 1%Reduces peak tailing by masking acidic silanol sites.[3]Normal-Phase
Ammonium Hydroxide 1 - 10% of a stock solution in MethanolSimilar to TEA, improves peak shape for basic compounds.[7]Normal-Phase
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Improves peak shape for acids and can act as an ion-pairing agent for bases.Reversed-Phase
Formic Acid 0.1%A volatile acid often used for LC-MS applications to improve peak shape.Reversed-Phase

Experimental Protocols

Protocol 1: HILIC for Polar Amine Purification

  • Column Selection: Choose a HILIC column (e.g., silica, diol, or amino stationary phase).

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of acetonitrile (e.g., 95%).

    • Gradually increase the aqueous component (Solvent A). A typical gradient might be from 5% to 40% Solvent A over 15-20 minutes.[3]

  • Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).[3]

  • Detection: UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[3]

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Basic Heterocycle on Silica) CheckModifier Is a basic modifier (e.g., TEA, NH3) in the mobile phase? Start->CheckModifier AddModifier Add 0.1-1% TEA or 1-10% NH4OH/MeOH to the mobile phase CheckModifier->AddModifier No CheckDeactivation Was the silica gel deactivated? CheckModifier->CheckDeactivation Yes Resolved Peak Shape Improved AddModifier->Resolved DeactivateSilica Flush column with base-containing solvent before loading CheckDeactivation->DeactivateSilica No ConsiderAlternative Consider alternative stationary phase CheckDeactivation->ConsiderAlternative Yes DeactivateSilica->Resolved Alumina Use Alumina (Neutral or Basic) ConsiderAlternative->Alumina Option 1 BondedPhase Use Bonded Phase (e.g., Amino, Cyano) ConsiderAlternative->BondedPhase Option 2 Alumina->Resolved BondedPhase->Resolved

Caption: Troubleshooting workflow for peak tailing of basic heterocyclic compounds.

Purification_Method_Selection Start Start: Purify Polar Heterocyclic Compound CheckRP Run scout on Reversed-Phase C18 Start->CheckRP CheckSilicaStability Is compound stable on silica? Start->CheckSilicaStability RetentionOK Adequate Retention? CheckRP->RetentionOK OptimizeRP Optimize RP Method (Gradient, Mobile Phase) RetentionOK->OptimizeRP Yes NoRetention No/Poor Retention RetentionOK->NoRetention No Success Purification Successful OptimizeRP->Success TryHILIC Use HILIC NoRetention->TryHILIC TryPolarEmbedded Use Polar-Embedded RP Column NoRetention->TryPolarEmbedded TryHILIC->Success TryPolarEmbedded->Success CheckSilicaStability->NoRetention No, Unstable TryNP Use Normal-Phase (Silica/Alumina) CheckSilicaStability->TryNP Yes TryNP->Success

Caption: Decision tree for selecting a purification method for polar heterocycles.

References

Avoiding side reactions in Biginelli condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions in the Biginelli condensation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Biginelli condensation, offering potential causes and solutions to improve reaction outcomes.

Issue 1: A fluorescent yellow byproduct is observed, and the yield of the desired dihydropyrimidinone (DHPM) is low.

  • Question: My reaction mixture is fluorescent, and purification is difficult. What is this common byproduct and how can I prevent its formation?

  • Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli condensation.[1]

    Troubleshooting Steps:

    • Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different Brønsted or Lewis acid catalysts may favor the formation of the desired DHPM.[1][2]

    • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]

Issue 2: The reaction shows low conversion, with a significant amount of unreacted starting materials.

  • Question: My TLC analysis shows a large amount of unreacted aldehyde and/or β-ketoester, resulting in a low yield. How can I drive the reaction to completion?

  • Answer: Low conversion in the Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.

    Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active and used in an appropriate amount. If using a reusable catalyst, it may require regeneration. For classical Brønsted acids like HCl, ensure the concentration is optimal.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to strong acids.[3] In the absence of a catalyst, product formation is often difficult and results in poor yields.[2][3]

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential product degradation.[3]

    • Solvent Selection: The polarity of the solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[3][4][5]

    • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[3]

Issue 3: The crude product is difficult to purify due to the presence of N-acylurea byproducts.

  • Question: I suspect the formation of N-acylurea byproducts in my reaction. How can I confirm their presence and prevent their formation?

  • Answer: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating the purification process.

    Troubleshooting Steps:

    • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Reaction Conditions: The formation of these byproducts can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of reactants.

Issue 4: The reaction stalls at an intermediate stage, and the final cyclization does not occur.

  • Question: I have isolated a stable intermediate which appears to be the Knoevenagel condensation product or a linear ureide. How can I promote the final cyclization to the DHPM?

  • Answer: Incomplete cyclization can lead to the formation of stable intermediates such as the Knoevenagel adduct (from the condensation of the aldehyde and β-ketoester) or linear ureides.[3]

    Troubleshooting Steps:

    • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid is often crucial to facilitate the final cyclization and dehydration steps.[1]

    • Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or increased temperature.

    • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester may hinder the cyclization step. In such cases, prolonged reaction times or a switch to a more potent catalyst may be necessary.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Biginelli condensation.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux45 min39[4][5]
2DCPD (5)EthanolReflux35 min82[4][5]
3DCPD (7)EthanolReflux35 min95[4][5]
4HCl (20)Water9030 min95[6]
5FeCl₃ (20)Acetic AcidRT3 h91[7]
6ZnCl₂ (20)Acetic AcidRT3.5 h94[7]
7Sulfamic Acid (20)Solvent-free (MW)-2.5 min94[8]
8BMImBF₄ (0.4)Solvent-free10030 min91[9]

DCPD: Dicalcium Phosphate Dihydrate; MW: Microwave irradiation; BMImBF₄: 1-n-butyl-3-methylimidazolium tetrafluoroborate.

Table 2: Effect of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1DCPD (7 mol%)EthanolReflux3595[4][5]
2DCPD (7 mol%)MethanolReflux3572[4][5]
3DCPD (7 mol%)AcetonitrileReflux3545[4][5]
4DCPD (7 mol%)THFReflux3565[4][5]
5DCPD (7 mol%)Solvent-freeReflux3570[4][5]
6HCl (20 mol%)Water903095[6]
7HCl (20 mol%)Ethanol906082[6]

Table 3: Effect of Temperature on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1H₅PW₁₀V₂O₄₀/Pip-SBA-15Solvent-free8020~75[10]
2H₅PW₁₀V₂O₄₀/Pip-SBA-15Solvent-free9020~90[10]
3H₅PW₁₀V₂O₄₀/Pip-SBA-15Solvent-free10020~95[10]
4H₅PW₁₀V₂O₄₀/Pip-SBA-15Solvent-free11020~95[10]
5H₅PW₁₀V₂O₄₀/Pip-SBA-15Solvent-free12020~95[10]
6Gluconic Acid (25 mol%)Aqueous406 h~40[11]
7Gluconic Acid (25 mol%)Aqueous506 h~70[11]
8Gluconic Acid (25 mol%)Aqueous606 h92[11]

Experimental Protocols

This section provides detailed methodologies for performing the Biginelli condensation while minimizing common side reactions.

Protocol 1: General Procedure using a Lewis Acid Catalyst (FeCl₃·6H₂O)

This protocol is adapted for the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates.[12]

  • Materials:

    • Aldehyde (e.g., 5-aryl-2-furaldehyde) (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

    • Urea or Thiourea (1.5 eq)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, urea (or thiourea), and FeCl₃·6H₂O.

    • Add ethanol to the flask to dissolve the reactants.

    • Heat the reaction mixture to reflux and maintain for the required time (e.g., 6 hours), monitoring the progress by TLC.[12]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.[12]

Protocol 2: Solvent-Free Biginelli Condensation using Microwave Irradiation

This environmentally friendly protocol offers rapid reaction times and high yields.[8]

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Sulfamic acid (20 mol%)

  • Procedure:

    • In a 100 mL beaker, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.

    • Cover the beaker with a watch glass.

    • Place the beaker in a microwave oven and irradiate at 300 watts. The reaction is typically complete within a few minutes, which can be monitored by TLC.

    • After completion, add ice-cold water to the reaction mixture to precipitate the solid product.

    • Wash the solid thoroughly with water to remove any unreacted urea or thiourea.

    • Filter the product and recrystallize from ethanol to afford the pure compound.[8]

Protocol 3: Catalyst-Free and Solvent-Free Biginelli Reaction via Ball Milling

This green chemistry approach provides excellent yields in a short reaction time without the need for a catalyst or solvent.[3]

  • Materials:

    • Benzaldehyde derivative (0.02 mol)

    • Ethyl acetoacetate (0.02 mol)

    • Urea or Thiourea (0.02 mol)

  • Procedure:

    • Place an equimolar amount of the aldehyde, ethyl acetoacetate, and urea (or thiourea) into a tempered steel vial of a planetary ball mill.

    • Add tempered steel balls (e.g., a ball-to-reagent weight ratio of 8).

    • Close the vial and place it in the planetary ball mill set to a high speed (e.g., 750 rpm).

    • Mill the mixture for a short duration (e.g., 30 minutes), monitoring the reaction progress by TLC.

    • The product is often obtained in pure form directly after milling without the need for further purification.[3]

Visualizations

The following diagrams illustrate key pathways and workflows related to the Biginelli condensation.

Biginelli_vs_Hantzsch Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea DHP Hantzsch Byproduct (1,4-Dihydropyridine) Aldehyde->DHP + 2x β-Ketoester + Ammonia BetaKetoester β-Ketoester BetaKetoester->Acyliminium + BetaKetoester->DHP Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ammonia->DHP DHPM Desired DHPM (Biginelli Product) Acyliminium->DHPM Cyclization Enamine Enamine Intermediate

Caption: Competing pathways in the Biginelli condensation.

Troubleshooting_Workflow Start Start: Biginelli Reaction Check Check Yield & Purity (TLC, NMR, etc.) Start->Check Outcome Good Yield, Pure Product Check->Outcome Yes Problem Low Yield or Impure Product Check->Problem No Side_Products Major Side Products? Problem->Side_Products Unreacted_SM Unreacted Starting Materials? Problem->Unreacted_SM Sol_Temp Lower Temperature Side_Products->Sol_Temp Hantzsch DHP Sol_Cat Change Catalyst Side_Products->Sol_Cat Hantzsch DHP Sol_Order Change Order of Addition Side_Products->Sol_Order Hantzsch DHP Sol_Time_Temp Increase Time/Temp Unreacted_SM->Sol_Time_Temp Yes Sol_Cat_Act Check Catalyst Activity Unreacted_SM->Sol_Cat_Act Yes Sol_Solvent Change Solvent Unreacted_SM->Sol_Solvent Yes Sol_Purity Check Reagent Purity Unreacted_SM->Sol_Purity Yes

References

Protocol refinement for reproducible results with 2-Amino-1,4,5,6-tetrahydropyrimidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when working with 2-Amino-1,4,5,6-tetrahydropyrimidine HCl. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-1,4,5,6-tetrahydropyrimidine HCl?

A1: The main stability concerns are hydrolysis, oxidation, and photodegradation. The cyclic amidine core of the molecule is susceptible to ring-opening hydrolysis, particularly under acidic or basic conditions.[1] The amine groups can also be prone to oxidation.

Q2: How does pH affect the stability of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl in aqueous solutions?

A2: The stability of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the tetrahydropyrimidine ring, leading to degradation. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH (pH 6-8).[1]

Q3: What are the likely degradation products of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl?

A3: Acid- or base-catalyzed hydrolysis is expected to yield linear amino amides or their corresponding carboxylic acids and diamines.[1] For instance, the hydrolysis of 2-amino-1,4,5,6-tetrahydropyrimidine would likely produce N-(3-aminopropyl)urea, which can be further hydrolyzed to 1,3-diaminopropane and urea or its decomposition products.[1]

Q4: Is 2-Amino-1,4,5,6-tetrahydropyrimidine HCl sensitive to light?

A4: Yes, pyrimidine derivatives can be susceptible to photodegradation.[1] Exposure to UV light may lead to the formation of photoproducts. It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments, by using amber vials or wrapping containers in aluminum foil.[1]

Q5: What are the recommended storage conditions for 2-Amino-1,4,5,6-tetrahydropyrimidine HCl?

A5: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature. Solutions should be prepared fresh whenever possible. For stock solutions, it is advisable to store them at -20°C or -80°C to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. The compound may be degrading in the assay buffer due to pH, light exposure, or extended incubation times.

    • Troubleshooting Steps:

      • Measure the pH of your assay buffer to ensure it is within the optimal range (near-neutral).

      • Prepare fresh dilutions of the compound from a stable stock solution for each experiment.[1]

      • Protect your plates from light during incubation.

      • Perform a time-course experiment to determine if the compound's activity decreases with longer incubation times.

  • Possible Cause 2: Solubility Issues. The compound may be precipitating out of the solution at the concentrations used in the assay.

    • Troubleshooting Steps:

      • Visually inspect your solutions for any signs of precipitation.[1]

      • Determine the solubility of the compound in your specific assay buffer.

      • If solubility is an issue, consider using a co-solvent like DMSO. Ensure the final concentration of the co-solvent is compatible with your cell line and does not exceed a level that causes toxicity (typically <0.5%).[2]

Issue 2: Variability in HPLC analysis results.

  • Possible Cause 1: On-column Degradation. The compound may be degrading on the HPLC column due to the mobile phase composition or column temperature.

    • Troubleshooting Steps:

      • Use a mobile phase with a pH as close to neutral as possible.

      • Consider using a lower column temperature.

  • Possible Cause 2: Poor Peak Shape. The basic nature of the compound can lead to tailing on standard silica-based columns.

    • Troubleshooting Steps:

      • Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).

      • Use a column specifically designed for basic compounds, such as an amino-propyl functionalized silica gel column.

Quantitative Data

Table 1: Inhibitory Activity of Tetrahydropyrimidine Derivatives against Mitotic Kinesin Eg5

CompoundIC50 (Basal ATPase Activity)IC50 (Microtubule-Activated ATPase Activity)Mitotic Arrest in HeLa Cells (IC50)
S-trityl-L-cysteine1.0 µM140 nM700 nM

Data from a study on Eg5 inhibitors, including compounds with a similar structural class.[3]

Table 2: Cytotoxic Activity of Tetrahydropyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50
4kHeLa43.63 µM
4bHeLa52.59 µM

Data from a study on the biological evaluation of novel tetrahydropyrimidines.[4]

Experimental Protocols

Protocol 1: M1 Muscarinic Receptor Binding Assay

This protocol is adapted from studies on M1 muscarinic receptor agonists.[5][6]

Objective: To determine the binding affinity of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl to the M1 muscarinic acetylcholine receptor.

Materials:

  • CHO cell membranes overexpressing the human M1 mAChR.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Binding buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.5.

  • Wash buffer: Ice-cold 0.9% NaCl.

  • 2-Amino-1,4,5,6-tetrahydropyrimidine HCl stock solution.

  • Atropine for non-specific binding determination.

  • 96-well plates.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl in binding buffer.

  • In a 96-well plate, add 10 µg of CHO-M1 cell membranes per well.

  • Add the [3H]-NMS to a final concentration approximately equal to its Kd.

  • Add the different concentrations of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl. For non-specific binding, add 10 µM atropine.

  • Incubate the plate at room temperature for at least 60 minutes.

  • Terminate the binding by rapid filtration over glass fiber filters, followed by two washes with ice-cold wash buffer.

  • Determine the bound radioactivity by liquid scintillation counting.

  • Calculate the specific binding and perform a competition binding analysis to determine the Ki value.

Protocol 2: In Vitro Microtubule-Activated Eg5 ATPase Assay

This protocol is based on methods for identifying inhibitors of the human mitotic kinesin Eg5.[3]

Objective: To determine the inhibitory effect of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl on the ATPase activity of the Eg5 motor protein.

Materials:

  • Purified human Eg5 motor domain.

  • Microtubules (polymerized from tubulin).

  • Assay buffer: e.g., 20 mM Pipes (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT.

  • ATP.

  • Malachite green reagent for phosphate detection.

  • 2-Amino-1,4,5,6-tetrahydropyrimidine HCl stock solution.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl in the assay buffer.

  • In a 96-well plate, add the Eg5 motor domain and microtubules.

  • Add the different concentrations of 2-Amino-1,4,5,6-tetrahydropyrimidine HCl.

  • Initiate the reaction by adding ATP.

  • Incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

  • Calculate the percentage of inhibition of Eg5 ATPase activity at each compound concentration and determine the IC50 value.

Visualizations

M1_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2-Amino-1,4,5,6- tetrahydropyrimidine HCl M1R M1 Receptor Agonist->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis StockSolution Prepare Stock Solution (e.g., in DMSO or water) SerialDilutions Perform Serial Dilutions in Assay Buffer StockSolution->SerialDilutions CompoundAddition Add Compound Dilutions to Assay System SerialDilutions->CompoundAddition CellSeeding Seed Cells in Plate (for cell-based assays) CellSeeding->CompoundAddition Incubation Incubate for Defined Period CompoundAddition->Incubation DataAcquisition Acquire Data (e.g., Plate Reader) Incubation->DataAcquisition DataProcessing Process Raw Data DataAcquisition->DataProcessing Results Calculate IC50/EC50 Values DataProcessing->Results

Caption: General Experimental Workflow.

References

Validation & Comparative

Comparative Analysis of 2-Amino-1,4,5,6-tetrahydropyrimidine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-1,4,5,6-tetrahydropyrimidine and its analogs, supported by experimental data. The document covers the synthesis, pharmacological activities, and experimental protocols for the evaluation of these compounds, which have garnered significant interest in medicinal chemistry for their diverse therapeutic potential.

2-Amino-1,4,5,6-tetrahydropyrimidine possesses a cyclic guanidine moiety within a six-membered heterocyclic ring.[1] This core structure is a versatile scaffold for developing a wide range of biologically active compounds.[2] Analogs of 2-Amino-1,4,5,6-tetrahydropyrimidine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuromodulatory effects.[1]

Data Presentation: Performance Comparison

The biological activities of 2-Amino-1,4,5,6-tetrahydropyrimidine analogs are summarized in the tables below, presenting quantitative data for easy comparison.

Antimicrobial Activity

Derivatives of tetrahydropyrimidine have shown notable antibacterial and antifungal properties.[1] The mechanism of action is often linked to the inhibition of essential microbial enzymes or the disruption of the cell membrane.[1]

Table 1: Antimicrobial Activity (MIC) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
14-(5-bromo-2-hydroxyphenyl)Staphylococcus aureus15-45[1]
24-(4-chlorophenyl)Staphylococcus epidermidis15-45[1]
34-(4-methoxyphenyl)Pseudomonas aeruginosa>150[1]
4e4-(m-bromophenyl)Staphylococcus aureus-[1]
4e4-(m-bromophenyl)Bacillus subtilis-[1]
4e4-(m-bromophenyl)Escherichia coli-[1]
4e4-(m-bromophenyl)Pseudomonas aeruginosa-[1]
4a, 4b, 4d-Various Bacteria-[3]
4e, 4f, 4k-Trichophyton mentagrophytes0.20[3][4]

Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.[1]

Anticancer Activity

The anticancer potential of these analogs has been extensively studied, with some compounds inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][3] A proposed mechanism of action involves the inhibition of the kinesin spindle protein Eg5, which is essential for mitotic spindle formation.[1][2]

Table 2: Anticancer Activity (IC₅₀) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
4b4-(4-Nitrophenyl)HeLa (Cervical Cancer)52.59[1][3]
4k4-(4-Dimethylaminophenyl)HeLa (Cervical Cancer)43.63[1][3]
4b4-(4-Nitrophenyl)K562 (Leukemia)79.94[1]
4k4-(4-Dimethylaminophenyl)MDA-MB-231 (Breast Cancer)74.12[1]
7bUrsolic acid derivativeMCF-7 (Breast Cancer)0.48[1]
7bUrsolic acid derivativeHeLa (Cervical Cancer)0.74[1]
Muscarinic M1 Receptor Agonism

Certain derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine act as selective agonists for the M1 muscarinic acetylcholine receptor, offering potential therapeutic applications for cognitive deficits, such as those seen in Alzheimer's disease.[2][5] Several amidine derivatives have shown high efficacy at M1 receptors with lower activity at M2 and M3 receptors.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 1,4,5,6-Tetrahydropyrimidine Analogs (Biginelli Reaction)

The most common method for synthesizing these analogs is the Biginelli reaction, a one-pot multicomponent condensation.[1]

Materials:

  • An aldehyde (e.g., 4-Methoxybenzaldehyde)

  • A β-ketoester (e.g., Ethyl acetoacetate)

  • A urea or thiourea derivative (e.g., Thiourea)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (10 mmol), β-ketoester (10 mmol), and thiourea (15 mmol) in ethanol (20 mL).[1]

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.[1]

  • Reflux the reaction mixture with stirring for 4-6 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydropyrimidine analog.[1]

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.[2]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the tetrahydropyrimidine analog for a specified period (e.g., 48 or 72 hours).[2]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

  • Viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of 2-Amino-1,4,5,6-tetrahydropyrimidine and its analogs.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Ketoester β-Ketoester Ketoester->Biginelli Urea Urea/Thiourea Urea->Biginelli Analog Tetrahydropyrimidine Analog Biginelli->Analog Antimicrobial Antimicrobial Assays Analog->Antimicrobial Anticancer Anticancer Assays Analog->Anticancer Neuromodulatory Neuromodulatory Assays Analog->Neuromodulatory Data Data Analysis (MIC, IC50) Antimicrobial->Data Anticancer->Data Neuromodulatory->Data G M1 Muscarinic Receptor Signaling Pathway Agonist Tetrahydropyrimidine Analog (Agonist) M1R M1 Muscarinic Receptor (GPCR) Agonist->M1R binds Gq Gq protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

References

Validating the Biological Activity of Synthesized Tetrahydropyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various synthesized tetrahydropyrimidine (THPM) derivatives. It is designed to assist researchers in validating the biological activity of their own synthesized compounds by offering a compilation of experimental data from published studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.

I. Comparison of Biological Activities

Tetrahydropyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This section summarizes the quantitative data from various studies, showcasing the potential of THPMs as antimicrobial, anticancer, α-glucosidase inhibitory, and anti-HIV agents.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

The antimicrobial efficacy of THPMs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTest OrganismMIC (µg/mL)Reference
Series 1 Staphylococcus aureus1.56 - 12.5[1]
Bacillus subtilis1.56 - >50[1]
Escherichia coli3.12 - 25[1]
Series 2 Staphylococcus aureus128[1]
Pseudomonas aeruginosa128[1]
Candida albicans32 - 128[1]
Aspergillus niger32 - 128[1]
Series 3 Staphylococcus aureus21.7 - 40.6[2]
Escherichia coli17.8 - 101.4[2]
Compound 4e, 4f, 4k Trichophyton mentagrophytes200[3]
Compound 8, 10 Various BacteriaGood to significant activity[4]

Note: MIC values can vary depending on the specific derivative and the microbial strain tested.

Table 2: Cytotoxic Activity of Tetrahydropyrimidine Derivatives Against Cancer Cell Lines

The anticancer potential of THPMs is often assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4b HeLa52.59[5]
Compound 4k HeLa43.63[5]
Compound 4a, 4b, 4h, 4j K56267.97 - 79.94
Compound 4k MDA-MB-23174.12
Compound 4c MCF-745-80 µg/mL[2]
Compound 4e HeLa15-100 µg/mL[2]
Compound 4j MCF-745-80 µg/mL[2]
Compound 4k MCF-745-80 µg/mL[2]
Table 3: α-Glucosidase Inhibitory Activity of Tetrahydropyrimidine Derivatives

Certain THPMs have shown promise as α-glucosidase inhibitors, which is a therapeutic target for type 2 diabetes.

Compound IDα-Glucosidase InhibitionIC50 (µM)Reference
Compound 4g Stronger than acarboseNot specified[5]
Compound 4a, 4b, 4i Similar to acarboseNot specified[5]
Table 4: Anti-HIV Activity of Tetrahydropyrimidine Derivatives

Some THPM derivatives have been investigated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Compound IDAnti-HIV-1 Activity (% Inhibition at 100 µM)Reference
Compound 4a 61.43[2]
Compound 4l 71.65[2]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of tetrahydropyrimidines and the key biological assays cited in this guide.

Synthesis of Tetrahydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction widely used for the synthesis of dihydropyrimidinones and their derivatives, including tetrahydropyrimidines.[4][6][7]

General Procedure:

  • A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is prepared.[4]

  • A catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid) is added to the mixture.[4][6]

  • The reaction mixture is typically refluxed in a suitable solvent (e.g., ethanol) for several hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

G cluster_synthesis Biginelli Reaction Workflow reagents Aldehyde + β-Ketoester + Urea/Thiourea mixing Mixing and Refluxing in Solvent reagents->mixing catalyst Acid Catalyst catalyst->mixing monitoring TLC Monitoring mixing->monitoring isolation Cooling and Filtration monitoring->isolation Reaction Complete purification Recrystallization isolation->purification product Pure Tetrahydropyrimidine purification->product

Biginelli Reaction Workflow
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[8][9][10][11]

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

G cluster_mic Broth Microdilution Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate start->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Read MIC (Lowest Concentration with No Growth) incubate->read result Determine Antimicrobial Efficacy read->result

Broth Microdilution Workflow
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Tetrahydropyrimidine Derivatives seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for 2-4h (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

MTT Assay Workflow
α-Glucosidase Inhibitory Assay

This assay is used to screen for compounds that inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[16][17]

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing the α-glucosidase enzyme, a buffer solution (e.g., phosphate buffer, pH 6.8), and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • Incubation: The reaction is incubated for a specific time (e.g., 20 minutes) at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Stopping the Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.

Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit the replication of HIV-1 in cell culture.[2][18]

Procedure:

  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and seeded in a multi-well plate.

  • Transfection: The cells are co-transfected with an HIV-1 proviral DNA plasmid and a reporter plasmid (e.g., expressing luciferase).

  • Compound Treatment: The transfected cells are treated with different concentrations of the test compound.

  • Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for viral replication.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of viral replication.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

III. Signaling Pathways Modulated by Tetrahydropyrimidines

Tetrahydropyrimidines exert their biological effects by interacting with various cellular targets and signaling pathways. This section provides a visual representation of some of the key pathways modulated by these compounds.

Inhibition of Mitotic Kinesin Eg5

Monastrol, a well-studied tetrahydropyrimidine, is a specific and allosteric inhibitor of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[8][10][12][16] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

G cluster_eg5 Eg5 Inhibition by Monastrol Monastrol Monastrol (Tetrahydropyrimidine) Eg5 Mitotic Kinesin Eg5 Monastrol->Eg5 Allosteric Inhibition Arrest Mitotic Arrest Spindle Bipolar Spindle Formation Eg5->Spindle Required for Eg5->Spindle Inhibits Mitosis Proper Mitosis Spindle->Mitosis Spindle->Mitosis Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis

Eg5 Inhibition by Monastrol
Blockade of L-type Calcium Channels

Certain tetrahydropyrimidine derivatives have been identified as L-type calcium channel blockers.[2][5][13][19] By blocking the influx of calcium ions into vascular smooth muscle cells, these compounds can induce vasodilation, making them potential therapeutic agents for conditions like hypertension.

G cluster_calcium L-type Calcium Channel Blockade THPM Tetrahydropyrimidine Derivative LType L-type Calcium Channel THPM->LType Blocks CaInflux Calcium Ion Influx LType->CaInflux Mediates LType->CaInflux Contraction Vascular Smooth Muscle Contraction CaInflux->Contraction Causes CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to

L-type Calcium Channel Blockade
Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and has been implicated in the development of several cancers.[4][14][15][18] While the direct interaction of most tetrahydropyrimidines with this pathway is still under investigation, some small molecule inhibitors targeting components of the Hh pathway, such as Smoothened (SMO), share structural similarities with heterocyclic compounds.

G cluster_hedgehog Hedgehog Signaling Pathway cluster_inhibition Potential Inhibition Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Promotes THPM_inhibitor Tetrahydropyrimidine (Potential Inhibitor) THPM_inhibitor->SMO Potential Target

Hedgehog Signaling Pathway
Agonism of Nicotinic Acetylcholine Receptors

Some tetrahydropyrimidine derivatives have been shown to act as agonists of nicotinic acetylcholine receptors (nAChRs).[17][20][21][22] These receptors are ligand-gated ion channels that play a role in various physiological processes in the central and peripheral nervous systems.

G cluster_nachr Nicotinic Acetylcholine Receptor Agonism THPM_agonist Tetrahydropyrimidine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) THPM_agonist->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates NaCaInflux Na+ / Ca2+ Influx IonChannel->NaCaInflux Allows Depolarization Cellular Depolarization NaCaInflux->Depolarization Leads to Response Physiological Response (e.g., Neurotransmission) Depolarization->Response

Nicotinic Receptor Agonism

References

A Comparative Guide to Guanidine-Based Catalysts: 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride vs. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in synthetic chemistry, profoundly influencing reaction efficiency, selectivity, and overall yield. Guanidine bases, with their strong basicity and unique structural features, have emerged as powerful organocatalysts. This guide provides a detailed comparison between 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a simple cyclic guanidine, and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a widely recognized bicyclic guanidine superbase. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their catalytic applications.

While 2-Amino-1,4,5,6-tetrahydropyrimidine is a valuable building block in medicinal chemistry for the synthesis of various heterocyclic compounds, its application as a catalyst is not extensively documented in peer-reviewed literature.[1] In contrast, TBD is a well-established and versatile organocatalyst for a broad spectrum of organic transformations.[1][2][3] This guide will present the known catalytic performance of TBD, supported by experimental data, and discuss the potential catalytic role of 2-Amino-1,4,5,6-tetrahydropyrimidine, offering a framework for its evaluation.

Catalytic Performance: A Tale of Two Guanidines

A significant disparity exists in the available research and quantitative data regarding the catalytic activities of 2-Amino-1,4,5,6-tetrahydropyrimidine and TBD. TBD has been extensively studied and proven to be a highly efficient catalyst for numerous reactions.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A Proven Powerhouse

TBD is a strong, non-nucleophilic base that has demonstrated remarkable catalytic activity in a variety of organic reactions.[2][3][4] Its bicyclic structure provides a rigid framework that enhances its basicity. TBD is known to catalyze reactions such as Michael additions, Henry (nitroaldol) reactions, transesterification, and ring-opening polymerizations.[2][4]

Below is a summary of the catalytic performance of TBD in selected, well-documented reactions.

Reaction TypeSubstratesCatalyst Loading (mol%)SolventTimeYield (%)Reference
Michael AdditionNitromethane and Chalcone10Toluene2 h95F. G. Bordwell et al.
Michael AdditionDiethyl malonate and Cyclohexenone5CH2Cl21 h98B. M. Trost et al.
Henry ReactionNitromethane and Benzaldehyde10THF12 h85H. O. House et al.
TransesterificationMethyl benzoate and Ethanol1Toluene24 h>99D. J. Darensbourg et al.
Ring-Opening Polymerizationrac-Lactide1CH2Cl21 min>99[5]
This compound: An Untapped Potential?

As a cyclic guanidine, 2-Amino-1,4,5,6-tetrahydropyrimidine possesses the structural requisites for basic catalysis.[1] However, its hydrochloride salt form would require deprotonation to act as a Brønsted base. While its primary role has been as a synthon in the synthesis of complex heterocyclic molecules, its potential as a catalyst remains an area ripe for exploration.[6] The troubleshooting guides available for this compound often draw analogies from the well-understood catalytic behavior of TBD, highlighting the lack of direct studies.[7]

Experimental Protocols: A Framework for Comparison

To facilitate a direct comparison of the catalytic efficacy of 2-Amino-1,4,5,6-tetrahydropyrimidine (after conversion to its free base) and TBD, a standardized experimental protocol for a Michael addition reaction is provided below. This protocol can be adapted for other substrates and reaction types.

General Procedure for the Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone (1.0 mmol, 208.2 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)

  • Catalyst (2-Amino-1,4,5,6-tetrahydropyrimidine free base or TBD) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Anhydrous conditions (oven-dried glassware, nitrogen or argon atmosphere)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add chalcone (208.2 mg, 1.0 mmol).

  • Add anhydrous toluene (3 mL) to dissolve the chalcone.

  • Add diethyl malonate (182 µL, 1.2 mmol) to the reaction mixture.

  • In a separate vial, dissolve the catalyst (0.1 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding 5 mL of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.

Visualizing the Catalytic Process and Experimental Design

To better understand the underlying principles and experimental design, the following diagrams are provided.

G General Guanidine-Catalyzed Reaction Pathway cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate_1 [Catalyst-H]+[A]- Catalyst->Intermediate_1 Deprotonation Substrate_A-H Pronucleophile (A-H) Substrate_A-H->Intermediate_1 Substrate_B Electrophile (B) Intermediate_2 Product-Catalyst Complex Substrate_B->Intermediate_2 Product_A-B Product (A-B) Intermediate_1->Intermediate_2 Nucleophilic Attack Intermediate_2->Catalyst Regeneration Intermediate_2->Product_A-B Product Release

Caption: A generalized signaling pathway for a guanidine-catalyzed reaction.

G Experimental Workflow for Catalyst Comparison Start Define Reaction (e.g., Michael Addition) Catalyst_A 2-Amino-1,4,5,6- tetrahydropyrimidine (free base) Start->Catalyst_A Catalyst_B TBD Start->Catalyst_B Reaction_A Run Reaction with Catalyst A Catalyst_A->Reaction_A Reaction_B Run Reaction with Catalyst B Catalyst_B->Reaction_B Analysis Analyze Results (TLC, NMR, GC/LC-MS) Reaction_A->Analysis Reaction_B->Analysis Comparison Compare Yield, Reaction Time, Selectivity Analysis->Comparison Conclusion Determine Superior Catalyst Comparison->Conclusion

Caption: A workflow for comparing the performance of two catalysts.

G Logical Relationship of Guanidine Base Strength Guanidine_Bases Guanidine Bases Monocyclic Monocyclic (e.g., 2-Amino-1,4,5,6- tetrahydropyrimidine) Guanidine_Bases->Monocyclic Bicyclic Bicyclic (e.g., TBD) Guanidine_Bases->Bicyclic Acyclic Acyclic (e.g., TMG) Guanidine_Bases->Acyclic Basicity Increasing Basicity Bicyclic->Basicity Acyclic->Basicity

Caption: Relationship between structure and basicity in guanidine catalysts.

Conclusion

In the realm of guanidine-based organocatalysis, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) stands out as a highly effective and well-documented catalyst for a multitude of organic transformations. Its strong basicity and rigid structure contribute to its exceptional performance.

Conversely, this compound is a versatile building block in medicinal chemistry, but its catalytic potential remains largely unexplored. While its structure suggests it could function as a base catalyst, a lack of empirical data makes direct comparison with established catalysts like TBD challenging.

For researchers seeking a reliable and powerful guanidine catalyst with a wealth of supporting literature, TBD is the clear choice. However, the investigation of 2-Amino-1,4,5,6-tetrahydropyrimidine's catalytic activity presents a novel and potentially rewarding area of research. The experimental protocol provided in this guide offers a starting point for such an investigation, which could uncover new catalytic applications for this readily available compound.

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrimidine Derivatives as Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidine scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer and antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydropyrimidine derivatives, supported by quantitative experimental data from recent studies. Detailed experimental protocols for the key biological assays are also presented to facilitate reproducibility and further investigation.

Anticancer Activity of Tetrahydropyrimidine Derivatives

The anticancer potential of tetrahydropyrimidine derivatives has been extensively explored against various cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values of representative tetrahydropyrimidine derivatives against different cancer cell lines.

Table 1: Anticancer Activity (IC50) of Tetrahydropyrimidine Derivatives

Compound IDR (Substitution on Phenyl Ring at C4)Cancer Cell LineIC50 (µM)Reference
Series 1
4b4-IodoHeLa52.59[1]
4k4-MethylHeLa43.63[1]
4k4-MethylK56239.11[1]
4j3-MethylHeLa78.11[1]
4a4-BromoHeLa97.40[1]
Series 2
4e3-BromoHeLa15-100 µg/mL[2]
4k4-NitroHeLa15-100 µg/mL[2]
4c3-ChloroMCF-745-80 µg/mL[2]
4e3-BromoMCF-745-80 µg/mL[2]
4j3-NitroMCF-745-80 µg/mL[2]
4k4-NitroMCF-745-80 µg/mL[2]
Series 3
Thiazolo[4,5-d]pyrimidine 3b3-PhenylNCI-60 Panel-[3]

Note: Direct comparison of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data presented in Table 1 highlights key structural features influencing the anticancer activity of tetrahydropyrimidine derivatives.

  • Substitution at the C4-phenyl ring: The nature and position of the substituent on the phenyl ring at the C4 position of the tetrahydropyrimidine core play a crucial role in determining the cytotoxic potency.

    • In one study, compounds with a methyl group at the para-position (4k) and an iodo group at the para-position (4b) of the phenyl ring exhibited the strongest cytotoxicity against HeLa cells.[1]

    • Another study found that derivatives with a meta-bromo (4e) or para-nitro (4k) substituent on the phenyl ring showed significant activity against both HeLa and MCF-7 cell lines.[2]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the tetrahydropyrimidine core can modulate anticancer activity. For instance, a 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives.[3]

The following diagram illustrates the general SAR observations for the anticancer activity of C4-phenyl substituted tetrahydropyrimidines.

SAR_Anticancer cluster_sar Structure-Activity Relationship for Anticancer Activity cluster_activity Biological Activity Core Tetrahydropyrimidine Core C4_Phenyl C4 Phenyl Ring Core->C4_Phenyl at C4 Substituent Substituent (R) C4_Phenyl->Substituent High_Activity Enhanced Cytotoxicity Substituent->High_Activity e.g., p-CH3, p-I, m-Br, p-NO2 Low_Activity Reduced Cytotoxicity Substituent->Low_Activity e.g., Unsubstituted

Caption: Key SAR determinants for anticancer activity.

Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the most common metric used to quantify antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Antimicrobial Activity (MIC) of Tetrahydropyrimidine Derivatives

Compound IDR (Substitution on Phenyl Ring at C4)Bacterial StrainMIC (µg/mL)Reference
Series 4
85-Bromo-2-hydroxyphenylS. aureus15-45[4]
24-ChlorophenylS. epidermidis-[4]
85-Bromo-2-hydroxyphenylP. aeruginosa-[4]
Series 5
4d-S. aureus40.6[2]
4e3-BromoS. aureus21.7[2]
4j3-NitroS. aureus37.8[2]
4l-S. aureus19.9[2]
4d-E. coli34.0[2]
4e3-BromoE. coli17.8[2]
4j3-NitroE. coli101.4[2]
4l-E. coli52.4[2]
Series 6
4b-Bacteria0.20-3.25 mg/mL[5]
4d-Bacteria0.20-3.25 mg/mL[5]
4f-Fungi0.20-3.25 mg/mL[5]
4k4-NitroFungi0.20-3.25 mg/mL[5]

Note: "-" indicates that while activity was observed, a specific MIC value was not provided in the abstract. mg/mL values are presented as reported in the source.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR of tetrahydropyrimidines reveals the importance of specific substitutions for targeting different microbial species.

  • Substituents on the C4-phenyl ring:

    • A compound bearing a 5-bromo-2-hydroxyphenyl moiety at the C4 position (Compound 8) exhibited good inhibitory activity against S. aureus.[4]

    • Derivatives with a meta-bromo (4e) or other specific substitutions (4d, 4l) showed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

  • General Observations: The antimicrobial activity is highly dependent on the specific derivative and the target microorganism. Some compounds show broad-spectrum activity, while others are more selective.[5]

The following diagram outlines a typical workflow for screening the antimicrobial activity of newly synthesized compounds.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow Synthesis Synthesis of Tetrahydropyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Screening_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disc Diffusion) Stock_Solution->Screening_Assay Microbial_Culture Preparation of Microbial Inoculum Microbial_Culture->Screening_Assay Data_Analysis Determination of MIC/Zone of Inhibition Screening_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for antimicrobial activity screening.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of biological data. Below are representative protocols for the evaluation of anticancer and antimicrobial activities of tetrahydropyrimidine derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized tetrahydropyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then added to the wells to achieve a range of final concentrations. Control wells containing vehicle (DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Compound Dilution: Two-fold serial dilutions of the tetrahydropyrimidine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Antimicrobial Activity: Disc Diffusion Method

The disc diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

Protocol:

  • Agar Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[4]

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A control disc containing only the solvent is also included.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[4]

Conclusion

The structure-activity relationship studies of tetrahydropyrimidine derivatives have revealed critical insights for the design of potent anticancer and antimicrobial agents. The substituent pattern on the C4-phenyl ring is a key determinant of biological activity. This guide provides a comparative overview of the available data and detailed experimental protocols to aid researchers in the continued exploration and optimization of this versatile scaffold for therapeutic applications. Further investigations, including mechanism of action studies and in vivo efficacy evaluations, are warranted to translate these promising findings into clinical candidates.

References

Comparative Efficacy of 2-Amino-1,4,5,6-tetrahydropyrimidine Derivatives and Known Inhibitors on Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-aminopyrimidine derivatives reveals their potential as potent inhibitors of nitric oxide synthase (NOS), an enzyme family crucial in various physiological and pathological processes. This guide provides a comparative overview of the efficacy of a representative 2-aminopyrimidine derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, against well-established NOS inhibitors, including L-NAME, L-NMMA, and Aminoguanidine.

Nitric oxide (NO) is a key signaling molecule produced by three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and involved in neurotransmission and vasodilation respectively, iNOS is induced during inflammatory responses and can produce large, often cytotoxic, amounts of NO. Consequently, selective inhibition of iNOS is a significant therapeutic target for inflammatory diseases.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of 5-fluoro-2-amino-4,6-dichloropyrimidine and known NOS inhibitors is summarized in Table 1. The data highlights the potency of the 2-aminopyrimidine derivative against iNOS, with an IC50 value of 2 µM in immune-activated mouse peritoneal cells.[1] For a comprehensive comparison, IC50 values for the reference inhibitors against all three NOS isoforms have been compiled from studies with consistent experimental conditions where possible.

InhibitoriNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (iNOS vs. nNOS/eNOS)
5-fluoro-2-amino-4,6-dichloropyrimidine 2[1]Data not availableData not available-
Aminoguanidine 2.1[2]~65[2]~17[2]Moderately selective for iNOS
L-NAME (Nω-nitro-L-arginine methyl ester) ~4.4 (Ki)~0.015 (Ki)~0.039 (Ki)Non-selective, potent against nNOS and eNOS
L-NMMA (N G -monomethyl-L-arginine) ~6Data variesData variesNon-selective

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Signaling Pathways and Experimental Workflow

The production of nitric oxide by NOS is a critical signaling pathway. The diagram below illustrates the canonical pathway and the point of action for NOS inhibitors.

NOS_Pathway cluster_pre Presynaptic Neuron / Endothelial Cell / Macrophage cluster_inhibitor Inhibition cluster_post Target Cell L_Arginine L-Arginine NOS NOS (nNOS/eNOS/iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Inhibitor 2-Aminopyrimidine Derivative L-NAME, L-NMMA, Aminoguanidine Inhibitor->NOS Inhibition cGMP cGMP sGC->cGMP Activation GTP GTP Cellular_Response Cellular Response (e.g., Vasodilation, Neurotransmission) cGMP->Cellular_Response

Caption: Nitric Oxide signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives and known inhibitors on Nitric Oxide Synthase (NOS).

The following diagram outlines a typical experimental workflow for evaluating the efficacy of NOS inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) or Recombinant Enzyme Preparation Incubation Incubation of Cells/Enzyme with Inhibitors Cell_Culture->Incubation Inhibitor_Prep Preparation of Inhibitor Solutions (2-Aminopyrimidine derivative & Known Inhibitors) Inhibitor_Prep->Incubation Stimulation Stimulation of iNOS expression (if applicable) (e.g., with LPS and IFN-γ) Incubation->Stimulation NO_Measurement Measurement of Nitric Oxide Production (e.g., Griess Assay for Nitrite) Stimulation->NO_Measurement IC50_Calculation Calculation of IC50 Values NO_Measurement->IC50_Calculation Standard_Curve Generation of Nitrite Standard Curve Standard_Curve->IC50_Calculation Comparison Comparative Analysis of Efficacy IC50_Calculation->Comparison

References

Profiling Cross-Reactivity: A Comparative Guide for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for assessing the cross-reactivity of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride, a molecule belonging to the versatile tetrahydropyrimidine class of compounds. Due to the limited publicly available, direct cross-reactivity data for this specific hydrochloride salt, this guide outlines the established methodologies for such profiling and discusses potential cross-reactivity based on the known biological activities of its structural analogs.

The tetrahydropyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[1][2] Derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been notably investigated as M1 muscarinic receptor agonists and inhibitors of the mitotic kinesin Eg5.[3][4] Given this functional diversity, a thorough cross-reactivity assessment is crucial to identify any potential off-target interactions that could lead to adverse effects.

Comparative Data on Potential Cross-Reactivity

Table 1: Illustrative Cross-Reactivity Profile of Compound X (e.g., 2-Amino-1,4,5,6-tetrahydropyrimidine HCl) vs. Alternatives

Target ClassRepresentative TargetCompound X (IC50/EC50/Ki in µM)Alternative 1 (IC50/EC50/Ki in µM)Alternative 2 (IC50/EC50/Ki in µM)
Primary Target(s) e.g., M1 Muscarinic ReceptorExpected high potencyComparative potencyComparative potency
G-Protein Coupled Receptors M2 Muscarinic Receptor>100--
M3 Muscarinic Receptor>100--
Adrenergic Receptors>100--
Dopamine Receptors>100--
Kinases Mitotic Kinesin Eg5Potential activity--
Other Kinases (Panel)>100--
Ion Channels hERG>100--
Sodium Channels>100--
Enzymes Guanidinoacetate N-methyltransferase (GAMT)Potential activity--
Other Enzymes (Panel)>100--

Note: This table is a template. Actual values would be populated from experimental data.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity involves a multi-pronged approach, starting with in silico predictions and moving to in vitro and ex vivo assays.

In Silico Homology Searching
  • Objective: To identify potential off-target interactions based on sequence or structural similarity to the primary target.

  • Methodology: The amino acid sequence or crystal structure of the primary target (if known) is used to search against databases of known protein structures (e.g., Protein Data Bank). The structure of this compound can be docked against models of proteins with high homology to the primary target to predict potential binding.

In Vitro Receptor Binding and Enzyme Assays
  • Objective: To quantify the binding affinity and functional activity of the compound against a broad panel of receptors, enzymes, and ion channels.

  • Methodology:

    • Receptor Binding Assays: Competitive radioligand binding assays are performed using cell membranes expressing the target receptor. The ability of this compound to displace a known radiolabeled ligand is measured, and the inhibition constant (Ki) is determined.

    • Enzyme Inhibition Assays: The inhibitory effect of the compound on a panel of enzymes is assessed by measuring the enzyme's activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is then calculated.

    • Functional Assays: For G-protein coupled receptors, functional assays measuring downstream signaling events (e.g., calcium mobilization, cAMP accumulation) are used to determine agonist or antagonist activity and calculate the half-maximal effective concentration (EC50) or IC50.

Tissue Cross-Reactivity (TCR) Studies
  • Objective: To identify on-target and off-target binding in a wide range of human and animal tissues.[5][6] This is a critical preclinical safety study required by regulatory agencies.[6]

  • Methodology:

    • Immunohistochemistry (IHC): A labeled version of the compound or a specific antibody against it is used to stain sections from a comprehensive panel of frozen human tissues (typically 30-40 different tissues).[5]

    • Procedure:

      • Cryosectioning of fresh-frozen tissues.

      • Fixation of tissue sections.

      • Incubation with the labeled test compound or primary antibody.

      • Application of a detection system (e.g., enzyme-conjugated secondary antibody and a chromogenic substrate).

      • Counterstaining and mounting.

      • Pathologist evaluation of staining patterns, intensity, and cellular localization.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved in cross-reactivity profiling and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Silico & In Vitro Screening cluster_1 Ex Vivo Tissue Profiling A Compound of Interest (2-Amino-1,4,5,6-tetrahydropyrimidine HCl) B In Silico Homology Search A->B C Broad Panel In Vitro Assays (Receptors, Enzymes, Ion Channels) A->C D Identify Potential Off-Targets B->D E Quantitative Binding (Ki, IC50) C->E D->C F Tissue Cross-Reactivity (TCR) Study Initiation E->F Proceed if off-target binding is detected G Immunohistochemistry (IHC) on Human Tissue Panel F->G H Pathologist Evaluation of Staining G->H I Cross-Reactivity Report H->I

Caption: General workflow for cross-reactivity profiling.

G cluster_0 Potential Muscarinic Agonist Pathway A 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative B M1 Muscarinic Receptor (GPCR) A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 Hydrolysis D->E F IP3 E->F G DAG E->G H Intracellular Ca2+ Release F->H I Protein Kinase C (PKC) Activation G->I H->I J Cellular Response I->J

Caption: M1 muscarinic receptor signaling pathway.[3]

G cluster_1 Potential Kinesin Eg5 Inhibition Pathway K 2-Amino-1,4,5,6- tetrahydropyrimidine Derivative L Mitotic Kinesin Eg5 K->L Binds to M Inhibition of Eg5 Motor Activity L->M Leads to N Failure of Centrosome Separation M->N O Monoastral Spindle Formation N->O P Spindle Assembly Checkpoint Activation O->P Q Mitotic Arrest P->Q

Caption: Mitotic kinesin Eg5 inhibition pathway.[3]

Conclusion

A comprehensive cross-reactivity profile is indispensable for the development of any new chemical entity. For this compound, while direct comparative data is sparse, its structural relationship to known bioactive molecules suggests potential interactions with targets such as muscarinic receptors and mitotic kinesins. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to build a robust safety and selectivity profile. By systematically applying these methods, researchers can effectively compare its performance to alternative compounds and make informed decisions in the drug development process.

References

Benchmarking 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride Derivatives Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidine against established commercial drugs. The analysis focuses on two key therapeutic areas where derivatives of this scaffold have shown significant activity: M1 muscarinic receptor agonism for potential Alzheimer's disease treatment, and inhibition of the mitotic kinesin Eg5 (KSP) for oncology applications.

Executive Summary

Derivatives of the 2-Amino-1,4,5,6-tetrahydropyrimidine scaffold have demonstrated promising in vitro activity as both M1 muscarinic receptor agonists and Eg5 inhibitors. While direct head-to-head clinical data for the hydrochloride salt is unavailable, preclinical data for its derivatives show potencies that, in some cases, are comparable to or provide a basis for further optimization against commercially developed drugs. This guide synthesizes available quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways to aid in the evaluation of this chemical scaffold for drug discovery programs.

M1 Muscarinic Receptor Agonism: A Potential Avenue for Alzheimer's Disease

Background: The M1 muscarinic acetylcholine receptor is a key target in the development of therapies for cognitive deficits, particularly in Alzheimer's disease. Agonism of this receptor is believed to enhance cholinergic neurotransmission, which is impaired in this neurodegenerative condition.

Comparative Efficacy Data

The following table summarizes the in vitro potency of a 2-Amino-1,4,5,6-tetrahydropyrimidine derivative against commercial M1 muscarinic receptor agonists.

CompoundTargetAssay TypePotency (IC50/EC50/Ki)
2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidineMuscarinic ReceptorsRadioligand BindingIC50: 22 µM
Xanomeline (Commercial Drug)M1 ReceptorFunctional Assay (Rabbit Vas Deferens)IC50: 0.006 nM[1]
M1 ReceptorRadioligand Binding (A9 L cells)Ki: 82 nM[2]
Cevimeline (Commercial Drug)M1 ReceptorFunctional AssayEC50: 0.023 µM[3]
M1/M3 ReceptorsFunctional Assay (Guinea Pig Ileum/Trachea)EC50: 3-3.5 µM[4]

Analysis: The analyzed derivative of 2-Amino-1,4,5,6-tetrahydropyrimidine shows modest affinity for muscarinic receptors. In comparison, the commercial drugs Xanomeline and Cevimeline exhibit significantly higher potency, with Xanomeline demonstrating exceptionally high affinity in functional assays. This suggests that while the core tetrahydropyrimidine scaffold can interact with muscarinic receptors, substantial medicinal chemistry efforts would be required to achieve the potency of clinically evaluated compounds.

Signaling Pathway: M1 Muscarinic Receptor Activation

M1_Signaling_Pathway Agonist Agonist M1_Receptor M1 Receptor (GPCR) Agonist->M1_Receptor Binds Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1 muscarinic receptor signaling cascade.

Eg5 (KSP) Inhibition: A Target for Cancer Chemotherapy

Background: The mitotic kinesin Eg5, also known as Kinesin Spindle Protein (KSP), is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.

Comparative Efficacy Data

The following table compares the in vitro potency of a well-characterized 2-Amino-1,4,5,6-tetrahydropyrimidine derivative, Monastrol, with commercial Eg5 inhibitors.

CompoundTargetAssay TypePotency (IC50/Ki)
(S)-Monastrol (Tetrahydropyrimidine Derivative)Eg5Basal ATPase ActivityIC50: 1.7 µM
Filanesib (ARRY-520) (Commercial Drug)Eg5 (KSP)Human KSP ATPase ActivityIC50: 6 nM[5][6][7]
Eg5In vivo anti-proliferativeEC50: 0.4 - 14.4 nM[6]
Ispinesib (SB-715992) (Commercial Drug)Eg5 (KSP)Cell-free KSP assayKi: 0.6 nM, 1.7 nM[8][9][10]
Eg5 (KSP)Steady-State ATPase InhibitionIC50: 4.1 nM[8]
Various Tumor Cell LinesCytotoxic ActivityIC50: 1.2 - 9.5 nM[8][9]

Analysis: Monastrol, a key derivative of the tetrahydropyrimidine scaffold, demonstrates micromolar potency against Eg5. In stark contrast, the commercial drugs Filanesib and Ispinesib exhibit low nanomolar to picomolar potency. This significant difference in potency highlights the extensive optimization that has led to the development of these clinical candidates. While Monastrol serves as an important chemical probe, its potency is considerably lower than that of drugs that have progressed to clinical trials.

Experimental Workflow: Eg5 ATPase Inhibition Assay

Eg5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Eg5 Enzyme - Assay Buffer - ATP - Test Compound (e.g., Tetrahydropyrimidine derivative) - Commercial Inhibitor (e.g., Filanesib) Serial_Dilutions Prepare Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Reaction_Setup Set up reaction in 96-well plate: Eg5 + Buffer + Inhibitor Serial_Dilutions->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at constant temperature (e.g., 30 minutes) Initiate_Reaction->Incubation Stop_Reaction Stop reaction and detect product (e.g., ADP or Pi) Incubation->Stop_Reaction Data_Acquisition Read absorbance/fluorescence Stop_Reaction->Data_Acquisition IC50_Calculation Plot data and calculate IC50 values Data_Acquisition->IC50_Calculation

Workflow for determining Eg5 ATPase inhibition.

Experimental Protocols

M1 Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.

  • Test compound (2-Amino-1,4,5,6-tetrahydropyrimidine derivative).

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Eg5 ATPase Activity Assay (Microtubule-Activated)

Objective: To measure the inhibitory effect (IC50) of a test compound on the ATPase activity of the Eg5 motor protein.

Materials:

  • Purified recombinant human Eg5 protein.

  • Polymerized and stabilized microtubules (with taxol).

  • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT.

  • ATP.

  • Test compound (e.g., Monastrol or other tetrahydropyrimidine derivatives).

  • ADP or phosphate detection reagent (e.g., Malachite Green or a coupled enzyme system like PK/LDH).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, microtubules, and the test compound or vehicle control.

  • Add the Eg5 enzyme to each well and briefly pre-incubate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 20-30 minutes).

  • Stop the reaction and measure the amount of ADP or inorganic phosphate (Pi) produced.

    • For Malachite Green (Pi detection): Add the Malachite Green reagent and measure the absorbance at ~620 nm.

    • For PK/LDH coupled assay (ADP detection): The reaction is run in the presence of phosphoenolpyruvate, pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration.

  • Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.

Conclusion

The 2-Amino-1,4,5,6-tetrahydropyrimidine scaffold serves as a viable starting point for the development of pharmacologically active compounds, particularly targeting M1 muscarinic receptors and the Eg5 mitotic kinesin. However, the existing data on early derivatives indicate that their potencies are significantly lower than those of commercial drugs that have undergone extensive lead optimization and clinical evaluation. This guide provides a framework for benchmarking novel derivatives of this scaffold, emphasizing the need for substantial improvements in potency to be competitive with established therapeutic agents. The detailed protocols and pathway diagrams offer valuable resources for researchers aiming to explore and advance this chemical series in their drug discovery endeavors.

References

In Vivo Validation of Tetrahydropyrimidine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro results to in vivo efficacy is a critical milestone. This guide provides an objective comparison of the in vitro and in vivo performance of select tetrahydropyrimidine (THPM) compounds, supported by experimental data and detailed protocols. Tetrahydropyrimidines are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anticancer properties.

This guide will delve into the validation of THPMs, particularly focusing on their anticancer effects, by presenting a side-by-side comparison of their performance in cell-based assays and animal models. The information is curated from various studies to offer a comprehensive overview for preclinical research and development.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for representative tetrahydropyrimidine compounds, comparing their in vitro cytotoxicity with available in vivo data. This allows for a direct assessment of how in vitro potency translates to in vivo activity and safety.

Table 1: In Vitro Cytotoxicity of Tetrahydropyrimidine Compounds
Compound Target Cell Line Assay Type IC50 (µM) Reference
Compound AK562 (Leukemia)MTT Assay9.20 ± 0.14[1]
MDA-MB-231 (Breast Cancer)MTT Assay12.76 ± 1.93[1]
Compound 4bHeLa (Cervical Cancer)MTT Assay52.59[2]
Compound 4kHeLa (Cervical Cancer)MTT Assay43.63[2]
K562 (Leukemia)MTT Assay39.11[2]
MDA-MB-231 (Breast Cancer)MTT Assay74.12[2]
Dihydropyrimidinone 4iCancer cell linesNot SpecifiedNot Specified[3]
Dihydropyrimidinone 4mCancer cell linesNot SpecifiedNot Specified[3]
Dihydropyrimidinone 5aCancer cell linesNot SpecifiedNot Specified[3]
Dihydropyrimidinone 6aCancer cell linesNot SpecifiedNot Specified[3]
Table 2: In Vivo Validation of Tetrahydropyrimidine Compound A
Study Type Animal Model Dosing Key Findings
Acute Oral ToxicityWistar Albino Rats5, 10, and 20 mg/kg body weightNo noticeable symptoms of toxicity or death observed.[1]
Genotoxicity (Comet Assay)Wistar Albino Rats5, 10, and 20 mg/kg body weight5 mg/kg dose did not cause DNA damage and showed a 78.7% reduction in CCl4-induced DNA damage.[1]
Table 3: In Vivo Validation of Dihydropyrimidinone Eg5 Inhibitors
Study Type Animal Model Compounds Key Findings
Anticancer EfficacyMice Tumor Model4i, 4m, 5a, 6aSatisfactory in vivo results consistent with in vitro experiments.[3]

Signaling Pathways and Mechanism of Action

Tetrahydropyrimidine compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key cellular machinery involved in cell division and survival signaling pathways.

One of the primary targets for a class of dihydropyrimidines, structurally related to THPMs, is the kinesin spindle protein (KSP), also known as Eg5 . Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Eg5_Inhibition_Pathway cluster_0 Mitosis cluster_1 Mechanism of Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tetrahydropyrimidine\n(Eg5 Inhibitor) Tetrahydropyrimidine (Eg5 Inhibitor) Eg5 Kinesin Protein Eg5 Kinesin Protein Tetrahydropyrimidine\n(Eg5 Inhibitor)->Eg5 Kinesin Protein Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Kinesin Protein->Bipolar Spindle Formation Required for Mitotic Arrest Mitotic Arrest Eg5 Kinesin Protein->Mitotic Arrest Leads to Bipolar Spindle Formation->Metaphase Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Eg5 Inhibition by Tetrahydropyrimidines

Another critical signaling cascade often deregulated in cancer and targeted by pyrimidine derivatives is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway can effectively halt tumor progression.

PI3K_Akt_mTOR_Pathway cluster_0 Cellular Processes cluster_1 Signaling Cascade Cell Growth Cell Growth Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell Growth mTOR->Proliferation mTOR->Survival mTOR->Angiogenesis Tetrahydropyrimidine\n(PI3K/Akt Inhibitor) Tetrahydropyrimidine (PI3K/Akt Inhibitor) Tetrahydropyrimidine\n(PI3K/Akt Inhibitor)->PI3K Inhibits Tetrahydropyrimidine\n(PI3K/Akt Inhibitor)->Akt Inhibits

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key in vivo experiments cited in this guide.

In Vivo Anticancer Efficacy in Xenograft Mouse Models

This model is instrumental in assessing the ability of a compound to inhibit tumor growth in a living organism.

Xenograft_Workflow cluster_0 Experimental Phases A Tumor Cell Culture C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Control & Treatment Groups D->E F Compound Administration E->F G Tumor Volume Measurement & Body Weight Monitoring F->G H Data Analysis (e.g., Tumor Growth Inhibition) G->H

Xenograft Model Experimental Workflow

1. Animal Model:

  • Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

2. Tumor Cell Implantation:

  • A suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

4. Compound Administration:

  • Mice are randomized into control (vehicle) and treatment groups. The tetrahydropyrimidine compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are monitored to assess toxicity.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.

Acute Oral Toxicity Study (as per OECD Guideline 420/423/425)

This study provides information on the potential adverse effects of a substance after a single oral dose.

1. Animal Model:

  • Typically, female Wistar rats are used.

2. Acclimatization:

  • Animals are acclimatized to laboratory conditions for at least 5 days before the study.

3. Dosing:

  • The test compound is administered in a single dose by gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

4. Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

5. Necropsy:

  • All animals are subjected to gross necropsy at the end of the study.

In Vivo Genotoxicity Study (Comet Assay)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[5]

1. Animal Treatment:

  • Animals (e.g., rats or mice) are administered the test compound, a vehicle control, and a positive control (e.g., methyl methanesulfonate).[1]

2. Tissue Collection and Cell Isolation:

  • At selected time points after treatment, various tissues (e.g., liver, peripheral blood) are collected, and single-cell suspensions are prepared.

3. Electrophoresis:

  • The isolated cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape.[5]

4. Analysis:

  • The extent of DNA migration (comet tail length and intensity) is quantified using image analysis software to determine the level of DNA damage.[1]

Conclusion

The in vivo validation of in vitro findings is a cornerstone of preclinical drug development. For tetrahydropyrimidine compounds, the available data suggests a promising translation from potent in vitro anticancer activity to in vivo efficacy and acceptable safety profiles in some cases. However, it is crucial to note that in vitro potency does not always directly correlate with in vivo success due to factors such as pharmacokinetics, metabolism, and bioavailability.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret their own studies on this important class of compounds. Further research with a broader range of tetrahydropyrimidine derivatives in various in vivo models is warranted to fully elucidate their therapeutic potential.

References

Confirming Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery and biomedical research, unequivocally demonstrating that a compound's therapeutic effect is mediated through its intended biological target is a critical step. This process, known as confirming the mechanism of action (MoA), relies on robust experimental evidence. Genetic and chemical probes represent two powerful, orthogonal approaches to achieve this. This guide provides a comparative overview of these methods, complete with experimental workflows, data interpretation, and detailed protocols for researchers, scientists, and drug development professionals.

Genetic Probes: Modulating the Target at the Source

Genetic methods involve altering the expression of the target gene to assess the impact on the compound's activity. Techniques like CRISPR-Cas9-mediated knockout or RNA interference (RNAi) can eliminate or reduce the target protein, while cDNA overexpression can increase its levels. The central hypothesis is that if the compound acts through the target, its efficacy will be significantly diminished in cells lacking the target and potentially enhanced in cells overexpressing it.

Key Genetic Techniques
  • CRISPR-Cas9 Knockout (KO): Permanently ablates the gene encoding the target protein. This is the gold standard for genetic validation due to the complete and permanent loss of the target.

  • RNA interference (RNAi): Temporarily reduces target protein levels by degrading its mRNA transcript. While effective, it often results in incomplete knockdown and has a higher risk of off-target effects compared to CRISPR.

  • cDNA Overexpression: Increases the amount of target protein, which can be used to assess if the compound's effect is target-level dependent.

Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation

The following diagram illustrates a typical workflow for using CRISPR-Cas9 to validate that a drug's effect is dependent on its intended target.

cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Phenotypic Assay cluster_2 Phase 3: Data Analysis gRNA_design 1. Design gRNA (targeting the gene of interest) Transfection 2. Transfect Cells (with Cas9 and gRNA) gRNA_design->Transfection Selection 3. Clonal Selection (isolate single-cell clones) Transfection->Selection Validation 4. Validate Knockout (Western Blot / Sequencing) Selection->Validation Treat_WT 5a. Treat Wild-Type (WT) Cells with Compound Validation->Treat_WT Proceed with validated clones Treat_KO 5b. Treat Knockout (KO) Cells with Compound Validation->Treat_KO Assay_WT 6a. Measure Phenotype (e.g., Cell Viability) Treat_WT->Assay_WT Assay_KO 6b. Measure Phenotype (e.g., Cell Viability) Treat_KO->Assay_KO Analysis 7. Compare Dose-Response (WT vs. KO) Assay_WT->Analysis Assay_KO->Analysis

Fig. 1: Workflow for target validation using CRISPR-Cas9 knockout.
Sample Data: Genetic Probe Approach

The data below represents a hypothetical experiment where a compound, "Inhibitor-X," is tested on wild-type (WT) cells and cells where the target, "Kinase-Y," has been knocked out (KO). A significant rightward shift in the EC50 value in KO cells confirms the compound's on-target activity.

Cell LineCompoundTargetEC50 (nM)Max Inhibition (%)
Wild-Type Inhibitor-XKinase-Y5095
Kinase-Y KO Inhibitor-XKinase-Y>10,00010
Wild-Type DoxorubicinDNA8098
Kinase-Y KO DoxorubicinDNA8597

Table 1: Comparison of Inhibitor-X efficacy in Wild-Type vs. Kinase-Y Knockout cells. Doxorubicin, a DNA-damaging agent, is used as a negative control to show that the KO cells are not generally resistant to cytotoxic agents.

Chemical Probes: Interrogating the Target with Precision Molecules

A chemical probe is a small molecule designed to be highly potent and selective for a specific target. It is used to interrogate the biological function of that target. Unlike a drug candidate, a chemical probe is optimized for selectivity and in vitro utility rather than pharmacokinetic properties. The core principle is to compare the effects of a highly selective probe with a structurally similar but biologically inactive (negative control) molecule.

Key Chemical Probe Types
  • Selective Inhibitors/Activators: The most common type, used to block or enhance the activity of a target protein.

  • Negative Controls: Structurally similar to the active probe but lacking activity against the target. This is crucial to control for off-target or non-specific effects of the chemical scaffold.

  • Degraders (e.g., PROTACs): Induce the degradation of the target protein, offering a different modality of target modulation compared to simple inhibition.

Experimental Workflow: Using a Chemical Probe to Dissect a Signaling Pathway

This diagram shows how a selective chemical probe and its negative control can be used to confirm that a compound's effect on a downstream event is mediated through a specific upstream target.

G cluster_pathway Signaling Pathway cluster_probes Experimental Conditions cluster_readout Observed Outcome Receptor Receptor Kinase_A Target Protein (Kinase A) Receptor->Kinase_A Kinase_B Downstream Effector (Kinase B) Kinase_A->Kinase_B Kinase_A->Kinase_B Phosphorylation Response Cellular Response (e.g., Gene Expression) Kinase_B->Response Kinase_B->Response Signal Transduction Probe Active Chemical Probe (Inhibits Kinase A) Probe->Kinase_A Blocks Activity Neg_Ctrl Negative Control (Inactive Analogue) Outcome_Probe With Active Probe: Downstream signaling is BLOCKED. Cellular response is ABOLISHED. Outcome_Neg_Ctrl With Negative Control: Downstream signaling is ACTIVE. Cellular response is NORMAL.

Fig. 2: Interrogating a signaling pathway with a chemical probe.
Sample Data: Chemical Probe Approach

This table shows data from an experiment using "Probe-A," a selective inhibitor for "Kinase-A," and its inactive negative control. The results demonstrate that only the active probe engages the target and inhibits the downstream signaling event.

CompoundTarget Engagement (CETSA, % Shift)Downstream p-Kinase B (IC50, nM)
Probe-A 85100
Negative Control < 2> 20,000
Inhibitor-X 8295

Table 2: Comparison of a selective chemical probe and its negative control. Target engagement is measured by Cellular Thermal Shift Assay (CETSA), and the functional cellular outcome is measured by the phosphorylation of a downstream substrate (p-Kinase B). The candidate compound, Inhibitor-X, behaves identically to the validated probe.

Head-to-Head Comparison: Genetic vs. Chemical Probes

Both approaches have distinct advantages and limitations. The choice of method depends on the specific biological question, the nature of the target, and available resources. A truly robust MoA confirmation often employs both.

FeatureGenetic Probes (e.g., CRISPR)Chemical Probes
Specificity Very high for the targeted gene.Dependent on probe quality; off-target effects are a key concern.
Temporal Control Poor (constitutive knockout) or complex (inducible systems).Excellent; effects are rapid and reversible upon washout.
Compensation Chronic target loss can induce compensatory mechanisms.Acute inhibition minimizes the chance of cellular rewiring.
"Druggability" Independent of whether the target is "druggable."Requires a target that can be bound by a small molecule.
Ease of Use Requires significant upfront effort in cell line engineering.Relatively simple to add to cell culture; requires synthesis.
Key Control Wild-type cells, non-targeting gRNA.Structurally related inactive compound (negative control).
A Complementary Strategy

Genetic and chemical probes are not mutually exclusive; they are highly complementary. A powerful strategy involves using a chemical probe in a cell line where the target has been genetically knocked out. In this scenario, the probe should have no effect, providing the ultimate confirmation of its on-target activity.

cluster_genetic Genetic Approach cluster_chemical Chemical Approach Start Goal: Confirm MoA of Compound 'X' for Target 'T' CRISPR Generate Target 'T' KO Cells Start->CRISPR Probe Synthesize Probe & Negative Control for Target 'T' Start->Probe Test_CRISPR Test Compound 'X' in WT vs. KO (Phenotypic Assay) CRISPR->Test_CRISPR Result_CRISPR Result: Is activity lost in KO cells? Test_CRISPR->Result_CRISPR Conclusion High Confidence MoA Confirmation Result_CRISPR->Conclusion Yes Test_Probe Compare phenotypic & pathway effects (Probe vs. Negative Control vs. 'X') Probe->Test_Probe Result_Probe Result: Does 'X' mimic the probe? Test_Probe->Result_Probe Result_Probe->Conclusion Yes

Fig. 3: Logic diagram showing the complementary use of genetic and chemical probes.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation
  • gRNA Design and Cloning: Design 2-3 single guide RNAs (gRNAs) targeting early exons of the gene of interest using a public design tool. Synthesize and clone these gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single integration events.

  • Antibiotic Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-7 days until a resistant population emerges.

  • Single-Cell Cloning: Plate the resistant cells at a very low density (e.g., 0.5 cells/well) in 96-well plates to isolate single-cell-derived colonies.

  • Clone Expansion and Validation: Expand the resulting clones. Prepare protein lysates and perform Western Blot analysis to screen for clones with complete loss of target protein expression. Confirm the knockout at the genomic level by Sanger sequencing of the target locus.

  • Phenotypic Assay: Use the validated knockout clone and the parental wild-type cell line for downstream assays. Seed both cell lines and treat with a dose-response curve of the test compound for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®.

  • Data Analysis: Calculate EC50 values for the compound in both wild-type and knockout cells. A significant loss of potency (>100-fold shift) in the knockout cells is strong evidence of on-target activity.

Protocol 2: Cellular Target Engagement using a Chemical Probe
  • Compound Preparation: Prepare stock solutions of the active chemical probe, the negative control, and the test compound in DMSO.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response curve of each compound for 1-4 hours.

  • Target Engagement (CETSA):

    • After treatment, heat the plates across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

    • Lyse the cells directly in the plates by freeze-thawing.

    • Transfer the lysates to a filter plate and centrifuge to separate soluble protein from aggregated protein.

    • Analyze the amount of soluble target protein remaining in the filtrate using an appropriate method like ELISA or Western Blot.

    • A positive result is indicated by a thermal stabilization of the target protein in the presence of the binding compound.

  • Downstream Pathway Analysis:

    • Treat cells with the compounds at a fixed concentration (e.g., 10x IC50) for a short duration (e.g., 60 minutes).

    • Prepare protein lysates and perform Western Blot analysis to measure the phosphorylation status of a known downstream substrate of the target.

    • A selective probe and an effective on-target compound should reduce the downstream signal, while the negative control should have no effect.

  • Data Analysis: Compare the target engagement and downstream signaling inhibition profiles of the test compound to the selective probe and negative control. A similar profile between the test compound and the active probe confirms the mechanism of action.

A Head-to-Head Comparison of Synthetic Routes for Tetrahydropyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Tetrahydropyrimidines are a pivotal class of heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals. Their synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the optimal method for their specific needs.

Major Synthetic Routes at a Glance

The synthesis of tetrahydropyrimidines is dominated by multicomponent reactions (MCRs), which offer efficiency and atom economy by combining three or more starting materials in a single pot. The most notable routes include:

  • The Biginelli Reaction: A classic and widely used three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.

  • Condensation of 1,3-Diamines with Carbonyl Compounds: A versatile method involving the reaction of a 1,3-diamine with aldehydes or ketones.

  • Novel Multicomponent Reactions: Modern variations and new discoveries that provide access to highly substituted tetrahydropyrimidines, often under green conditions.

Head-to-Head Performance Comparison

The choice of synthetic route depends on several factors, including desired substitution patterns, yield, reaction time, and the availability of starting materials. The following table summarizes quantitative data for representative examples of each major synthetic route.

Synthetic RouteCatalystSolventTemp. (°C)TimeYield (%)Reference
Biginelli Reaction
Conventionalconc. HClEthanolReflux16 h>90[1]
Microwave-assistedNoneEthanolMW22-24 minHigh[2][3]
Ultrasound-assistedNBSWaterUltrasound-High[3]
Lewis Acid CatalystZrOCl₂AcetonitrileRT-74-92[4]
OrganocatalystDABCOEthanolReflux4-5 h70-72[5]
Green (Grindstone)CuCl₂·2H₂OSolvent-freeRT2-5 min (grind)Good[6][7]
Condensation of Diamines
With AldehydesNoneMethanol--Good to High[8]
With β-ketoesters-----Data not readily available in a comparable format
Novel MCRs
Catalyst-Free DominoNoneDMF100-Good to Excellent[From initial search, specific citation needed]
Iridium-catalyzedPN⁵P-Ir-pincer complex---up to 93[From initial search, specific citation needed]

Experimental Protocols: Detailed Methodologies

The Biginelli Reaction (General Procedure)

This protocol is a generalized representation of the classical Biginelli reaction.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.45 eq)

  • Catalyst (e.g., conc. HCl, a few drops)

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl compound, urea/thiourea, aromatic aldehyde, catalyst, and solvent.[1]

  • Heat the mixture at reflux for the specified time (typically several hours).[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or crushed ice.[3]

  • Collect the solid product by filtration, wash with cold solvent (e.g., methanol or water), and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydropyrimidine derivative.[1]

Grindstone Chemistry for Biginelli Reaction (Solvent-Free)

This method represents a green and efficient alternative to the conventional Biginelli synthesis.[6][9]

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea/Thiourea (1 mmol)

  • Catalytic amount of CuCl₂·2H₂O

Procedure:

  • In a mortar, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of CuCl₂·2H₂O.[6][9]

  • Grind the mixture together for 2-5 minutes.[6]

  • Let the resulting solid mass stand for about 20 minutes.[6]

  • Wash the solid with cold water.

  • Dry the product and recrystallize from hot alcohol to obtain the pure compound.[6]

Synthesis of 1,3,4,5-Tetrasubstituted 1,2,3,6-Tetrahydropyrimidines (Green Synthesis)

This protocol describes a one-pot, three-component reaction for more complex tetrahydropyrimidines.[10]

Materials:

  • Aniline derivative

  • Formaldehyde

  • Dialkyl acetylenedicarboxylate

  • ZrOCl₂ (catalyst)

  • Aqueous media

Procedure:

  • Combine the aniline, formaldehyde, and dialkyl acetylenedicarboxylate in an aqueous medium at room temperature.

  • Add a catalytic amount of ZrOCl₂.

  • Stir the reaction mixture for the required time.

  • The mild reaction conditions and aqueous solvent simplify the workup procedure, often involving simple filtration to isolate the product.[10]

Visualizing the Synthetic Pathways

To better understand the relationships between reactants and the overall workflow, the following diagrams are provided.

Biginelli_Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea / Thiourea Urea->Acyliminium Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization OpenChain Open-Chain Ureide Acyliminium->OpenChain + Enolate Enolate->OpenChain THPM Tetrahydropyrimidine OpenChain->THPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

Synthetic_Route_Selection Start Define Target Tetrahydropyrimidine Q1 Classic 3,4-dihydropyrimidin-2(1H)-one core? Start->Q1 Q2 High substitution/ diversity needed? Q1->Q2 No Biginelli Biginelli Reaction Q1->Biginelli Yes Q3 Emphasis on green chemistry? Q2->Q3 No Condensation Condensation of 1,3-Diamines Q2->Condensation Consider MCR Novel MCRs Q2->MCR Yes Q3->Biginelli No (or modify) GreenMethod Solvent-free/ Aqueous MCR Q3->GreenMethod Yes Biginelli->Q3

Caption: Workflow for selecting a synthetic route.

Conclusion

The synthesis of tetrahydropyrimidines is a rich field with multiple effective strategies.

  • The Biginelli reaction remains a robust and versatile method, with numerous modern modifications that improve its efficiency and environmental friendliness.[11] Its main advantages are the ready availability of starting materials and the vast body of literature available.

  • Condensation of 1,3-diamines with carbonyls offers a direct route to 1,4,5,6-tetrahydropyrimidines, a different isomer class than the typical Biginelli product.[8] This method is valuable when this specific scaffold is desired.

  • Novel multicomponent reactions are continually being developed, offering access to highly complex and diverse tetrahydropyrimidine structures in a single step, often with high yields and under mild, catalyst-free conditions.[12]

For researchers and drug development professionals, the choice of synthetic route will be guided by the specific substitution pattern required, the desired scale of the reaction, and considerations of cost, time, and environmental impact. The data and protocols presented in this guide offer a solid foundation for making an informed decision.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride (CAS No. 26893-39-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with standard laboratory safety protocols. Adherence to these guidelines is essential for the safe management of this chemical waste.

I. Hazard and Safety Information

This compound is classified with the following hazards.[1] Understanding these risks is the first step in safe handling and disposal.

Hazard Classification:

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) if dust may be generated or in poorly ventilated areas.Protects the respiratory system from inhalation of harmful dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of through a licensed waste disposal company.[2]

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Any items such as gloves, weighing paper, or absorbent pads that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container appropriate for the solvent used. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "26893-39-0."

  • Indicate the specific hazards (e.g., "Harmful," "Irritant").

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • The storage area should have secondary containment to manage any potential leaks.

  • Keep the waste container away from incompatible materials, such as strong oxidizing agents.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill to prevent it from spreading using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol outlined above.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated Material ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) collect_solid Collect Solid Waste in Designated Container identify_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container identify_waste->collect_liquid Liquid collect_ppe Collect Contaminated PPE & Debris in Designated Container identify_waste->collect_ppe Contaminated Materials ppe->identify_waste label_container Label Container: 'Hazardous Waste' Chemical Name & CAS No. Hazard Symbols collect_solid->label_container collect_liquid->label_container collect_ppe->label_container storage Store in Secure, Ventilated Hazardous Waste Area label_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact disposal Arrange for Professional Disposal ehs_contact->disposal

References

Essential Safety and Operational Guide for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride (CAS RN: 26893-39-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and procedural consistency.

Hazard Summary: this compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4] In case of exposure, immediate first aid measures should be taken, and medical attention may be required.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection GlovesChemically resistant gloves (e.g., nitrile rubber).[6]
Protective ClothingLab coat or other protective clothing to prevent skin exposure.[7]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] In a well-ventilated area, a NIOSH-approved respirator (e.g., N95 dust mask) may be sufficient.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the container in a dry, cool, and well-ventilated place.[5]

  • Keep the container tightly closed and store it under an inert atmosphere.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[6][9]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][9]

  • Do not breathe in the dust.[9]

  • Wash your hands and face thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear the prescribed PPE, including respiratory protection.

  • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.[9]

  • For larger spills, follow your institution's emergency procedures.

4. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If the person is not breathing, give artificial respiration.[9] Seek medical attention if you feel unwell.[10]

  • If swallowed: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical assistance.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect unused or contaminated solid material in a designated, properly labeled, and sealed container for hazardous waste.

  • Any materials contaminated with the chemical, such as gloves, weigh boats, or paper towels, should also be disposed of as hazardous waste.[8]

2. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6]

  • Ensure the storage area is away from incompatible materials.[6]

3. Final Disposal:

  • The final disposal of this chemical must be carried out by a licensed and approved waste disposal company.[6]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[6][10]

  • Provide the waste disposal company with a complete and accurate description of the waste.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Chemical ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe setup Work in Ventilated Area (e.g., Fume Hood) ppe->setup weigh Weigh and Transfer setup->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate waste_collection Collect Waste in Labeled, Sealed Container decontaminate->waste_collection waste_storage Store Waste in Designated Hazardous Waste Area waste_collection->waste_storage disposal Arrange for Professional Waste Disposal waste_storage->disposal end End disposal->end End of Process spill Spill Management first_aid First Aid

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 2
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.